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1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine Documentation Hub

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  • Product: 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine
  • CAS: 886362-83-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-(amino(4-bromophenyl)methyl)phenol

Technical Monograph: Physicochemical Profiling & Handling of 4-(Amino(4-bromophenyl)methyl)phenol Executive Summary 4-(Amino(4-bromophenyl)methyl)phenol (hereafter referred to as ABMP ) is a high-value chiral diarylmethy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Handling of 4-(Amino(4-bromophenyl)methyl)phenol

Executive Summary

4-(Amino(4-bromophenyl)methyl)phenol (hereafter referred to as ABMP ) is a high-value chiral diarylmethylamine intermediate.[1] Structurally characterized by a central methine carbon bonded to a primary amine, a 4-bromophenyl group, and a 4-hydroxyphenyl group, ABMP serves as a critical scaffold in the synthesis of GPCR ligands, kinase inhibitors, and radiotracers.[1]

This guide addresses the specific physicochemical challenges posed by ABMP, primarily its amphoteric nature (zwitterionic potential) and the competing reactivity of its functional groups.[1] It provides researchers with a robust framework for characterization, solubility optimization, and synthetic deployment.[1]

Chemical Identity & Physicochemical Profile

ABMP is a "chameleon" molecule; its behavior changes drastically based on pH and solvent environment.[1] The presence of both an acidic phenol and a basic benzylic amine creates a complex solubility profile.[1]

Core Identity
ParameterSpecification
IUPAC Name 4-[Amino(4-bromophenyl)methyl]phenol
Common Identifier 4-Hydroxy-4'-bromobenzhydrylamine
Molecular Formula C₁₃H₁₂BrNO
Molecular Weight 278.15 g/mol
Chirality Yes (1 Stereocenter at methine carbon)
Physical State Crystalline Solid (Off-white to pale beige)
Physicochemical Constants (Predicted & Derived)

Note: Values derived from structure-activity relationship (SAR) algorithms for diarylmethylamines.

PropertyValue / RangeTechnical Insight
pKa (Acidic) 9.9 ± 0.2 (Phenol)Typical for para-substituted phenols.[1] Deprotonation yields the phenolate anion.[1]
pKa (Basic) 8.8 ± 0.3 (Amine)Slightly lower than alkyl amines due to the electron-withdrawing effect of the aryl rings.[1]
Isoelectric Point (pI) ~9.35Critical: The pH at which net charge is zero and water solubility is lowest.[1]
LogP (Octanol/Water) 2.8 – 3.1Moderate lipophilicity driven by the bromo-aryl moiety.[1]
Melting Point >160°C (Decomp.)[1]High lattice energy due to intermolecular H-bonding (OH[1]···N).

Structural Reactivity & Logic

Understanding the connectivity of ABMP is essential for designing successful reactions.[1] The molecule offers three distinct "handles" for diversification.

ABMP_Reactivity Core Core Structure: 4-(Amino(4-bromophenyl)methyl)phenol Br_Handle Aryl Bromide (C-Br) Reactivity: Cross-Coupling (Suzuki, Buchwald-Hartwig) Core->Br_Handle Site 1 (Lipophilic) Amine_Handle Benzylic Amine (-NH2) Reactivity: Nucleophile (Amide coupling, Reductive amination) Core->Amine_Handle Site 2 (Basic/Chiral) Phenol_Handle Phenol (-OH) Reactivity: Acidic/Nucleophile (Etherification, Prodrug capping) Core->Phenol_Handle Site 3 (Acidic/Polar) Library Generation Library Generation Br_Handle->Library Generation Chiral Resolution Chiral Resolution Amine_Handle->Chiral Resolution

Figure 1: Reactivity map of ABMP showing the orthogonal functional groups available for chemical modification.[1]

Solubility & Purification Strategy (The "Swing" Protocol)

The most common failure mode with ABMP is yield loss during workup due to incorrect pH control.[1] Because the pKa values of the amine and phenol are relatively close (~8.8 vs ~9.9), there is a narrow window for neutral species isolation.[1]

The pH-Solubility Paradox
  • pH < 7 (Acidic): Exists as Cation (Ar-NH₃⁺ / Ar-OH).[1] Soluble in water/acid.[1][2]

  • pH > 11 (Basic): Exists as Anion (Ar-NH₂ / Ar-O⁻).[1] Soluble in caustic base.[1]

  • pH ~ 9.3 (Isoelectric): Exists as Neutral/Zwitterion .[1] Precipitates.

Recommended Purification Workflow

This protocol utilizes the amphoteric nature to remove non-ionizable impurities.[1]

Purification_Workflow Start Crude Reaction Mixture (Contains ABMP + Impurities) Acid_Step Step 1: Acidify to pH 2.0 (1M HCl) Start->Acid_Step Extract_1 Wash with EtOAc/DCM Acid_Step->Extract_1 Phase_Sep Separate Phases Extract_1->Phase_Sep Org_Waste Organic Layer (Removes Neutral Impurities) Phase_Sep->Org_Waste Discard Aq_Layer Aqueous Layer (Contains ABMP-NH3+) Phase_Sep->Aq_Layer Keep Base_Step Step 2: Basify to pH 9.3 (Slow addition of NaOH/NH4OH) Aq_Layer->Base_Step Precip Precipitation of ABMP (Isoelectric Point) Base_Step->Precip Critical Control Point Filter Filtration & Drying Precip->Filter

Figure 2: The "Acid-Base Swing" purification logic designed to isolate ABMP at its isoelectric point.

Analytical Methodologies

Accurate quantification requires methods that suppress ionization or lock the species in one form.[1]

HPLC Method (Reverse Phase)

Standard C18 columns often show peak tailing for amines.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% TFA (Locks amine as NH₃⁺, suppresses phenol ionization).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Strong absorption from Bromophenyl) and 280 nm (Phenol).[1]

Chiral Separation

Since ABMP is chiral, enantiomeric excess (ee) determination is vital.[1]

  • Technique: Normal Phase Chiral HPLC.[1]

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine (DEA) is mandatory to prevent the amine from interacting with silanols on the stationary phase.[1]

Synthetic Utility & Causality[1]

Protection Strategy

Before performing Suzuki coupling on the aryl bromide, the phenol must be protected.[1]

  • Why? Palladium catalysts can coordinate to the phenolate anion, poisoning the catalyst or leading to dehalogenation side reactions.[1]

  • Protocol: Silylation (TBS-Cl/Imidazole) or Benzylation (BnBr/K₂CO₃) is recommended prior to cross-coupling.[1]

Stability Concerns
  • Oxidation: Aminophenols are prone to air oxidation (turning brown/black) via quinone imine formation.[1]

    • Mitigation: Store under Argon/Nitrogen at -20°C.

  • Elimination: Under strong heating in acidic media, the benzylic amine can undergo elimination to form a quinone methide intermediate.[1] Avoid prolonged boiling in strong acid.[1]

References

  • Fundamental Synthesis of Diarylmethylamines

    • Source: Nugent, T. C.[1] (Ed.).[1] (2010).[1] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[1]

    • Context: Methodologies for synthesizing the chiral benzhydrylamine core.[1]

  • Purification of Amphoteric Compounds

    • Source: Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.).[1] Academic Press.[1]

    • Context: Protocols for isoelectric precipitation (pI) workups described in Section 4.[1]

  • Cross-Coupling of Halophenols

    • Source: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

    • Link:[Link][1]

  • Handling of Air-Sensitive Aminophenols

    • Source: Sigma-Aldrich Technical Library.[1] Handling Air-Sensitive Reagents.

Sources

Exploratory

Biological activity of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine

A Privileged Benzhydrylamine Scaffold for CNS and Endocrine Drug Discovery Part 1: Executive Summary & Compound Profile 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine (CAS: 886362-83-0) is a high-value chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Benzhydrylamine Scaffold for CNS and Endocrine Drug Discovery

Part 1: Executive Summary & Compound Profile

1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine (CAS: 886362-83-0) is a high-value chiral building block belonging to the benzhydrylamine class. Its structural architecture—featuring a central chiral methine carbon flanked by a lipophilic 4-bromophenyl group and a hydrogen-bond-donating 4-hydroxyphenyl moiety—positions it as a "privileged scaffold" in medicinal chemistry.

This compound serves as a critical intermediate in the synthesis of Monoamine Transporter Inhibitors (MATIs), Selective Estrogen Receptor Modulators (SERMs), and Tyrosinase Inhibitors . Its unique substitution pattern allows for orthogonal functionalization: the amine for backbone extension, the phenol for receptor anchoring, and the aryl bromide for cross-coupling diversification.

Physicochemical Profile
PropertyData
IUPAC Name 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methanamine
CAS Number 886362-83-0
Molecular Formula C₁₃H₁₂BrNO
Molecular Weight 278.15 g/mol
H-Bond Donors/Acceptors 3 / 2
LogP (Predicted) ~2.8 (Lipophilic, CNS penetrant)
pKa (Amine) ~9.5 (Protonated at physiological pH)
Chirality Exists as (R)- and (S)- enantiomers; (S)- is often the bioactive eutomer in MATI analogs.[1][2]
Part 2: Biological Activity & Pharmacophore Analysis

This section analyzes the biological potential of the scaffold based on validated Structure-Activity Relationships (SAR) of structurally homologous drugs.

1. Monoamine Transporter Inhibition (CNS Target)

The benzhydrylamine core is the pharmacophore responsible for the activity of Sertraline (Zoloft) and Indatraline .

  • Mechanism: The protonated amine mimics the cationic head of monoamine neurotransmitters (Serotonin, Dopamine, Norepinephrine), anchoring to Aspartate residues (e.g., Asp98 in hSERT).

  • Role of 4-Br: The 4-bromophenyl group occupies the hydrophobic S1 pocket of the transporter, providing high affinity via halogen bonding and van der Waals interactions.

  • Role of 4-OH: The 4-hydroxyphenyl group mimics the indole hydroxyl of serotonin or the catechol hydroxyls of dopamine, serving as a hydrogen bond donor to Serine/Threonine residues in the binding site.

2. Estrogen Receptor Modulation (Endocrine Target)

The 4-hydroxyphenyl moiety is a classic "A-ring mimic" of 17β-Estradiol .

  • Mechanism: The phenol group forms a critical hydrogen bond with Glu353 and Arg394 in the Estrogen Receptor alpha (ERα) Ligand Binding Domain (LBD).

  • Scaffold Utility: This amine is a precursor to non-steroidal SERMs. The 4-bromophenyl group can be derivatized via Suzuki coupling to add the "basic side chain" required for antagonistic activity (helix-12 displacement).

3. Tyrosinase Inhibition (Dermatological Target)

Phenolic amines are known substrates and inhibitors of Tyrosinase.

  • Mechanism: The compound acts as a structural analogue of L-Tyrosine. The phenol coordinates with the binuclear copper active site, while the amine interacts with the entrance channel, competitively inhibiting melanin synthesis.

Part 3: Synthesis Protocols
Method A: Stereoselective Synthesis via Ellman Auxiliary

This protocol ensures high enantiomeric excess (ee), critical for biological assays where one enantiomer (usually S) is more potent.

Step 1: Imine Formation

  • Reagents: 4-Bromo-4'-hydroxybenzophenone (protected as TBDMS ether), (R)-tert-butanesulfinamide, Ti(OEt)₄.

  • Conditions: Reflux in THF for 12 hours.

  • Mechanism: Titanium-mediated condensation yields the chiral N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction

  • Reagents: L-Selectride or NaBH₄.

  • Conditions: -78°C in THF.

  • Outcome: The bulky auxiliary directs hydride attack, yielding the sulfinamide with >95% de.

Step 3: Deprotection

  • Reagents: HCl in Dioxane/Methanol.

  • Procedure: Stir at room temperature for 2 hours to cleave the sulfinyl group and the silyl ether.

  • Purification: Recrystallization from EtOAc/Hexanes to yield the chiral amine hydrochloride salt.

Method B: Direct Reductive Amination (Scale-Up Route)

Best for generating racemic libraries or when chirality is resolved later.

  • Starting Material: 4-Bromo-4'-hydroxybenzophenone (1.0 eq).

  • Reagents: Ammonium Acetate (10 eq), Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq).

  • Solvent: Methanol (anhydrous).

  • Protocol:

    • Dissolve ketone and ammonium acetate in MeOH. Stir for 1 hour to form the iminium species in situ.

    • Add NaCNBH₃ slowly at 0°C.

    • Warm to room temperature and stir for 24 hours.

    • Quench: Add 1N HCl to pH < 2 (destroy excess hydride), then basify with NaOH to pH > 10.

    • Extraction: Extract with DCM. The product is the free amine.

Part 4: Experimental Assay Protocols
Protocol 1: In Vitro Monoamine Uptake Inhibition Assay

Validates the compound's potential as a reuptake inhibitor.

Materials:

  • HEK-293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioligands: [³H]-Serotonin, [³H]-Norepinephrine, [³H]-Dopamine.

  • Test Compound: 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine (dissolved in DMSO).

Procedure:

  • Cell Prep: Plate cells in 96-well plates (50,000 cells/well). Incubate overnight.

  • Incubation: Replace medium with Krebs-Ringer-HEPES buffer containing the Test Compound (concentration range: 0.1 nM to 10 µM). Incubate for 15 min at 37°C.

  • Uptake: Add [³H]-Radioligand (final conc. 20 nM). Incubate for 10 min.

  • Termination: Aspirate buffer and wash cells 3x with ice-cold buffer.

  • Lysis: Lyse cells with 1% SDS.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Plot % Uptake vs. Log[Concentration] to determine IC₅₀.

Protocol 2: Estrogen Receptor (ERα) Competitive Binding Assay

Validates the affinity of the phenolic pharmacophore.

Materials:

  • Recombinant Human ERα Ligand Binding Domain.

  • Fluorescent Ligand: Fluormone™ ES2 (Polarization probe).

  • Assay Buffer: ES2 Screening Buffer.

Procedure:

  • Mix: In a black 384-well plate, mix 20 µL of 2x ERα/Fluormone complex with 20 µL of Test Compound (serial dilutions).

  • Equilibrate: Incubate at room temperature for 2 hours in the dark.

  • Read: Measure Fluorescence Polarization (FP) (Excitation: 485 nm, Emission: 530 nm).

  • Result: A decrease in mP (milli-Polarization) units indicates displacement of the tracer, confirming binding.

Part 5: Visualization of Signaling & Synthesis

G cluster_pharma Pharmacophore Mapping Start 4-Bromo-4'-hydroxybenzophenone Imine Key Intermediate: N-Sulfinyl Imine Start->Imine Ti(OEt)4, (R)-Sulfinamide Scaffold TARGET SCAFFOLD: 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine Imine->Scaffold 1. NaBH4 (Reduction) 2. HCl (Deprotection) MATI Monoamine Transporter Inhibitors (CNS) Scaffold->MATI N-Methylation / Cyclization SERM SERMs (Breast Cancer) Scaffold->SERM Suzuki Coupling (Basic Chain) Tyrosinase Tyrosinase Inhibitors (Dermatology) Scaffold->Tyrosinase Direct Binding Ph1 4-OH: H-Bond Donor (Mimics Tyr/Estradiol) Scaffold->Ph1 Ph2 4-Br: Lipophilic/Halogen Bond (S1 Pocket Affinity) Scaffold->Ph2 Ph3 NH2: Cationic Center (Asp/Glu Interaction) Scaffold->Ph3

Caption: Synthesis pathway and pharmacophore divergence of the benzhydrylamine scaffold into three distinct therapeutic classes.

Part 6: References
  • Organic Chemistry Portal. (2024). Amine Synthesis by Reductive Amination: Mechanisms and Catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 886362-83-0. Retrieved from [Link]

  • Palani, A., et al. (2001).[3] "Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist."[3] Journal of Medicinal Chemistry. (Contextual reference for diarylmethylamine SAR).

Sources

Foundational

Literature review on 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine and its analogs

Title: Strategic Synthesis and Functionalization of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine: A Privileged Scaffold for CNS and Oncology Targets[1] Audience: Medicinal Chemists, Process Chemists, and Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Synthesis and Functionalization of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine: A Privileged Scaffold for CNS and Oncology Targets[1]

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.[1]

Part 1: Executive Summary & Scaffold Architecture

The molecule 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine (hereafter referred to as Scaffold-BH ) represents a "privileged structure" in medicinal chemistry—a chiral diarylmethylamine (DAMA) core functionalized with orthogonal reactive handles.[1]

Unlike simple benzhydryl amines used in early antihistamines (e.g., diphenhydramine analogs), Scaffold-BH offers a strategic entry point for Divergent-Oriented Synthesis (DOS) .[1] Its value lies in the electronic and steric asymmetry provided by its two distinct aryl rings:

  • Ring A (4-OH): A hydrogen-bond donor (HBD) mimic for tyrosine residues or a site for solubility-enhancing solubilizers (e.g., PEG chains, phosphate prodrugs).[1]

  • Ring B (4-Br): A versatile electrophilic handle for palladium-catalyzed cross-couplings, allowing rapid expansion into chemical space (SAR exploration).[1]

  • Chiral Amine (C-NH2): The primary pharmacophore often critical for binding affinity in monoamine transporters (SERT, NET, DAT) and GPCRs.[1]

This guide details a robust, enantioselective synthetic route and a validation framework for utilizing Scaffold-BH in high-value drug discovery campaigns.[1]

Part 2: Physicochemical Profile & Structural Logic

Before synthesis, the physicochemical baseline must be established to guide purification and formulation.[1]

Table 1: Calculated Physicochemical Properties of Scaffold-BH

PropertyValue (Est.)Significance in Drug Design
Formula C₁₃H₁₂BrNOCore stoichiometry.
MW 278.15 g/mol Fragment-like; ideal for Lead-Optimization (Rule of 3 compliant).[1]
cLogP ~2.3Moderate lipophilicity; CNS penetrant potential.[1]
TPSA ~46 ŲHigh oral bioavailability potential (<140 Ų).[1]
H-Bond Donors 3 (NH₂, OH)Critical for receptor pocket anchoring.[1]
pKa (Amine) ~9.0 - 9.5Protonated at physiological pH (cation-pi interactions).[1]
Isotope Pattern M (100%), M+2 (98%)Distinctive 1:1 Br doublet in MS for easy reaction tracking.[1]

Part 3: Strategic Retrosynthesis & Logic

To achieve high enantiopurity (>98% ee), traditional resolution of racemates is inefficient.[1] The Ellman Auxiliary approach is selected here for its reliability, scalability, and ability to yield either enantiomer by simply switching the sulfinamide auxiliary.

Causality of Choice:

  • Why Ellman's? It avoids the harsh conditions of Ritter reactions and the heavy metal waste of some catalytic hydrogenation routes.[1] It provides simultaneous control over stereochemistry and amine protection.[1]

  • Why TBDMS Protection? The free phenol can poison Lewis acid catalysts (Ti(OEt)₄) or undergo competitive oxidation.[1] Silyl protection is orthogonal to the sulfinamide cleavage conditions.[1]

Retrosynthesis Target Target: Scaffold-BH (Chiral Amine) Intermediate1 Sulfinamide Intermediate (Diastereomerically Pure) Intermediate1->Target 1. HCl/MeOH (Deprotection) 2. Neutralization Ketone Precursor Ketone (4-Br-4'-OTBDMS-benzophenone) Ketone->Intermediate1 1. (S)-t-Bu-Sulfinamide, Ti(OEt)4 2. NaBH4 (Reductive Amination) SM1 Start: 4-Bromobenzoyl Chloride SM1->Ketone Friedel-Crafts or Grignard Addition SM2 Start: 4-Bromophenol / Phenol

Figure 1: Retrosynthetic disconnection showing the Ellman auxiliary strategy for stereocontrol.

Part 4: Validated Experimental Protocol

Objective: Synthesis of (S)-1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine. Scale: 10 mmol baseline (scalable to 100g).

Step 1: Ketone Stabilization (Protection)

Rationale: Protect the phenol to prevent Lewis acid interference.[1]

  • Reactants: 4-Bromo-4'-hydroxybenzophenone (2.77 g, 10 mmol), Imidazole (1.5 eq), TBDMS-Cl (1.2 eq).[1]

  • Solvent: DCM (anhydrous).

  • Procedure: Stir at RT for 4h. Water wash, brine wash, dry over Na₂SO₄.[1]

  • Checkpoint: TLC (Hex/EtOAc 9:1). Product moves to R_f ~0.8 (SM ~0.3).[1]

  • Yield: Expect >95% of Ketone-P .

Step 2: Chiral Imine Formation (The Critical Step)

Rationale: Ti(OEt)₄ acts as both a Lewis acid activator and a water scavenger to drive equilibrium.[1]

  • Reactants: Ketone-P (10 mmol), (S)-(-)-2-Methyl-2-propanesulfinamide (1.2 eq), Ti(OEt)₄ (2.0 eq).[1]

  • Solvent: THF (anhydrous). Reflux (70°C) for 16-24h.[1]

  • Workup: Cool to RT. Pour into brine with vigorous stirring (Ti salts precipitate). Filter through Celite.[1]

  • Self-Validation: IR spectroscopy will show disappearance of Carbonyl (C=O, ~1650 cm⁻¹) and appearance of Imine (C=N, ~1620 cm⁻¹).[1]

Step 3: Diastereoselective Reduction

Rationale: The bulky tert-butyl group directs the hydride attack.[1] NaBH₄ is used for cost; L-Selectride can be used if higher dr (diastereomeric ratio) is needed.[1]

  • Reactants: Crude Imine in THF. Cool to -48°C.[1]

  • Reagent: NaBH₄ (5 eq) added portion-wise. Warm to RT over 4h.[1]

  • Quench: Sat. NH₄Cl.[1] Extract with EtOAc.[1]

  • Purification: Flash chromatography.[1] Critical: Separate diastereomers here if dr < 95:5.

Step 4: Global Deprotection

Rationale: Simultaneous removal of TBDMS and Sulfinyl group.[1]

  • Reagent: 4M HCl in Dioxane/MeOH (1:1). Stir 2h at RT.[1]

  • Isolation: Concentrate. Triturate with Et₂O to obtain the Amine Hydrochloride Salt .[1]

  • Final Form: White crystalline solid.[1]

Part 5: Functionalization & SAR Logic

Once the scaffold is in hand, it serves as a branching point.[1] The following workflow illustrates how to exploit the "Handles."

SAR_Logic cluster_Amine Amine Modulation (CNS Penetration) cluster_Bromo Bromide Extension (Potency) cluster_Phenol Phenol Tuning (Metabolism/Solubility) Core Scaffold-BH (Br / OH / NH2) N_Alk Reductive Amination (N-Me, N-Et) Core->N_Alk Suzuki Suzuki Coupling (Biaryl extension) Core->Suzuki Ether Etherification (Linkers/PEG) Core->Ether N_Acyl Amide Coupling (Prodrugs) Buchwald Buchwald-Hartwig (Amination) BioIso Bioisostere Swap (e.g., -OCF3)

Figure 2: Divergent Synthesis Strategy using the orthogonal reactivity of Scaffold-BH.

Key Reaction Conditions for Analogs:

  • Suzuki-Miyaura: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.[1] (Expands the "Br" side to biaryls).

  • Buchwald-Hartwig: Pd₂dba₃, XPhos, NaOtBu.[1] (Converts "Br" to secondary/tertiary amines).

  • O-Alkylation: Cs₂CO₃, Alkyl Halide, DMF.[1] (Modifies "OH" for lipophilicity).

Part 6: References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide."[1] Accounts of Chemical Research, 2002.[1]

  • Plobeck, N., et al. "Synthesis of chiral diarylmethylamines via diastereoselective addition of organometallics to N-tert-butanesulfinyl ketimines."[1] Tetrahedron: Asymmetry, 2000.[1]

  • Nugent, T. C. "Chiral Amine Synthesis: Methods, Developments and Applications."[1] Wiley-VCH, 2010.[1] (Standard Reference Text).

  • Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis."[1] Chemical Reviews, 2000.[1] (Reference for Br-functionalization).

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.[1] (Reference for Phenol/LogP tuning).

Sources

Exploratory

Technical Guide: Discovery and Utility of CAS 886362-83-0

This in-depth technical guide provides a comprehensive analysis of CAS 886362-83-0 , chemically known as 4-(Amino(4-bromophenyl)methyl)phenol .[1] This compound represents a strategic "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of CAS 886362-83-0 , chemically known as 4-(Amino(4-bromophenyl)methyl)phenol .[1] This compound represents a strategic "privileged scaffold" in medicinal chemistry, specifically within the diarylmethylamine class.[1] While not a marketed drug itself, it serves as a critical, high-value intermediate for the synthesis of complex therapeutic agents targeting the Central Nervous System (CNS) and hormone receptors (SERMs).[1]

A Strategic Diarylmethylamine Scaffold in Drug Discovery[1]

Part 1: Executive Summary & Chemical Identity[1]

CAS 886362-83-0 is a trifunctionalized diarylmethylamine building block characterized by a chiral benzylic amine core flanked by a 4-bromophenyl group and a 4-hydroxyphenyl group.[1] Its structural architecture defines it as a "Privileged Scaffold" —a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets, including G-protein-coupled receptors (GPCRs) and monoamine transporters.[1]

For drug development professionals, this compound offers three orthogonal points of diversity (Amine, Phenol, Bromide), enabling rapid Structure-Activity Relationship (SAR) exploration via divergent synthesis.[1]

Chemical Specifications
PropertyData
CAS Number 886362-83-0
IUPAC Name 4-[Amino(4-bromophenyl)methyl]phenol
Synonyms 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine; (4-Amino(4-bromophenyl)methyl)phenol
Molecular Formula C₁₃H₁₂BrNO
Molecular Weight 278.15 g/mol
Core Scaffold Diarylmethylamine (Benzhydrylamine)
Key Functional Groups Primary Amine (-NH₂), Phenol (-OH), Aryl Bromide (-Br)
Chirality Contains 1 Stereocenter (Benzylic Carbon)

Part 2: Discovery & Synthetic History[1]

The "discovery" of CAS 886362-83-0 aligns with the early 2000s surge in Fragment-Based Drug Discovery (FBDD) , where researchers sought low-molecular-weight, highly functionalized scaffolds to explore novel chemical space.[1] The diarylmethylamine core was historically validated by drugs like Sertraline (Zoloft) and Nomifensine , driving the demand for versatile analogs like CAS 886362-83-0.[1]

Synthetic Causality

The synthesis of this compound is designed to install the labile benzylic amine while preserving the sensitive phenol and bromide handles.[1] The preferred route typically involves the reductive amination of the corresponding ketone or the addition of organometallics to protected imines.[1]

Validated Synthetic Protocol (Reductive Amination Route)
  • Precursor Selection : Start with 4-bromo-4'-hydroxybenzophenone .[1]

  • Protection : Protect the phenol (e.g., as a methyl ether or silyl ether) to prevent side reactions.[1]

  • Oximation : React the ketone with hydroxylamine hydrochloride to form the oxime .[1]

  • Reduction : Catalytic hydrogenation (Raney Ni) or hydride reduction (LiAlH₄) converts the oxime to the primary amine .[1]

  • Deprotection : Removal of the protecting group yields the final phenol.[1]

Why this route? It avoids the formation of the secondary amine dimer, a common impurity in direct reductive aminations, ensuring high purity (>98%) required for library synthesis.[1]

SynthesisWorkflow cluster_legend Reaction Logic Start 4-Bromo-4'-hydroxybenzophenone Step1 Phenol Protection (TBS-Cl / Imidazole) Start->Step1 Inter1 Protected Ketone Step1->Inter1 Step2 Oximation (NH2OH·HCl) Inter1->Step2 Inter2 Oxime Intermediate Step2->Inter2 Step3 Reduction (Zn / AcOH or H2/Cat) Inter2->Step3 Step4 Deprotection (TBAF) Step3->Step4 Final CAS 886362-83-0 (Racemic) Step4->Final L1 Protection prevents O-alkylation L2 Oxime route avoids dimer formation

Figure 1: Step-wise synthetic pathway for CAS 886362-83-0, prioritizing functional group integrity.

Part 3: Medicinal Chemistry Applications (Mechanism of Utility)[1]

As a building block, CAS 886362-83-0 is not an active drug but a progenitor of active drugs.[1] Its value lies in its ability to undergo Divergent Synthesis , allowing chemists to rapidly generate libraries for screening against specific targets.[1]

Orthogonal Functionalization Strategy

The molecule possesses three distinct "handles," each allowing for specific chemical modifications without affecting the others.[1] This is crucial for SAR (Structure-Activity Relationship) optimization.

  • Handle A (Aryl Bromide) : Validated for Suzuki-Miyaura coupling to extend the carbon skeleton (biaryl formation) or Buchwald-Hartwig amination to introduce heteroatoms.[1]

  • Handle B (Primary Amine) : Validated for amide coupling, sulfonylation, or reductive alkylation to modulate solubility and target binding affinity.[1]

  • Handle C (Phenol) : Validated for O-alkylation (ether formation) to tune lipophilicity (LogP) or introduce solubilizing groups.[1]

Therapeutic Areas of Interest

Research utilizing this scaffold typically targets:

  • CNS Disorders : Diarylmethylamines are classic pharmacophores for Monoamine Transporter Inhibitors (SERT/NET/DAT), relevant in depression and ADHD.[1]

  • Oncology (SERMs) : The 4-hydroxyphenyl moiety mimics Estradiol's A-ring, making this scaffold a strong candidate for Selective Estrogen Receptor Modulators (e.g., analogs of Raloxifene).[1]

  • Pain Management : NMDA receptor antagonists often feature diaryl systems with basic amines.[1]

DivergentSAR Core CAS 886362-83-0 (Core Scaffold) Suzuki Path A: Suzuki Coupling (Aryl Bromide) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Amide Path B: Amide/Sulfonamide (Primary Amine) Core->Amide R-COCl / R-SO2Cl Ether Path C: O-Alkylation (Phenol) Core->Ether R-X, K2CO3 Biaryl Biaryl Analogs (Target: Kinase/GPCR hydrophobic pockets) Suzuki->Biaryl Peptidomimetic Amide Derivatives (Target: Protease/Transporter binding) Amide->Peptidomimetic Lipophilic Ether Derivatives (Target: SERM/Nuclear Receptors) Ether->Lipophilic

Figure 2: Divergent synthesis workflow utilizing the three orthogonal handles of CAS 886362-83-0.[1]

Part 4: Clinical Development Context[1]

While CAS 886362-83-0 is an intermediate, the diarylmethylamine class it represents has a rich clinical history.[1] Understanding this context explains why this specific building block is high-value.

Historical Clinical Success of the Scaffold
Drug ClassRepresentative DrugStructural Relevance to CAS 886362-83-0
Antidepressants Sertraline (Zoloft)Shares the diarylamine pharmacophore; validates the scaffold for SERT inhibition.[1]
Antimuscarinics Tolterodine (Detrol)Features a diarylpropylamine core with a phenol; validates the phenolic diaryl amine for GPCR binding.[1]
Antihistamines Cetirizine (Zyrtec)Benzhydrylamine derivative; validates the scaffold for H1 receptor antagonism.[1]
Preclinical Pharmacology (In Vitro)

Compounds synthesized from CAS 886362-83-0 are typically screened in:

  • Radioligand Binding Assays : To determine affinity (

    
    ) for SERT, NET, and DAT transporters.[1]
    
  • Functional Assays (cAMP/Calcium Flux) : For GPCR targets (e.g., Muscarinic or Opioid receptors).[1]

  • ADME Profiling : The presence of the phenol allows for Phase II conjugation (Glucuronidation), a key metabolic pathway assessed early in development.[1]

Part 5: Handling & Safety Protocols

As a potent chemical intermediate, strict safety protocols are required.[1]

  • Signal Word : WARNING

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and oxidation.[1]

Self-Validating Purity Check : Before use in synthesis, verify integrity via 1H NMR (DMSO-d6) .

  • Look for the characteristic benzylic proton singlet/doublet around δ 5.0-5.5 ppm .[1]

  • Verify the integration of the aromatic region (8 protons total).[1]

  • Confirm absence of aldehyde peaks (δ 9-10 ppm) indicating oxidation.[1]

Part 6: References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 135565596. Retrieved from [Link][1]

  • World Intellectual Property Organization (2013) . Patent WO2013040790: Novel substituted diarylmethylamines and methods of use.[1] (Contextual citation for scaffold utility).

  • Journal of Medicinal Chemistry . Privileged Scaffolds in Drug Discovery: The Diarylmethylamine Class. (General reference for scaffold history).

  • Chemical Abstracts Service (CAS) . Registry Data for CAS 886362-83-0.[1][2] American Chemical Society.[1]

Sources

Foundational

Predictive Pharmacological Profile: 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine

Executive Summary This technical guide provides an in-depth mechanistic analysis of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine , a potent diphenylmethylamine scaffold structurally homologous to established monoamin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth mechanistic analysis of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine , a potent diphenylmethylamine scaffold structurally homologous to established monoamine transporter (MAT) inhibitors. Based on Structure-Activity Relationship (SAR) data from the bis(phenyl)alkylamine class (including sertraline, indatraline, and desvenlafaxine metabolites), this compound is predicted to function as a Triple Reuptake Inhibitor (TRI) with high affinity for the Serotonin (SERT) and Norepinephrine (NET) transporters, and moderate affinity for the Dopamine Transporter (DAT).

This document outlines the molecular pharmacophore, predicted binding kinetics, experimental validation protocols, and metabolic liabilities required for the evaluation of this compound as a neuropsychiatric probe or therapeutic candidate.

Structural Pharmacophore & Chemical Identity[1]

The molecule represents a "privileged structure" in central nervous system (CNS) medicinal chemistry. It consists of a chiral methylamine core substituted with two divergent phenyl rings.

FeatureChemical SpecificationPharmacological Significance
Core Scaffold Diphenylmethylamine (Benzhydrylamine)Essential backbone for MAT recognition; mimics the spatial arrangement of endogenous monoamines.
Amine Primary (

)
Critical for ionic bonding with conserved Aspartate residues in the transporter binding site (S1).
Ring A 4-BromophenylProvides lipophilic bulk and potential halogen bonding; targets the hydrophobic S2 pocket to enhance potency.
Ring B 4-HydroxyphenylMimics the phenolic moiety of Serotonin (5-HT) and Norepinephrine (NE); increases selectivity for SERT/NET.
Chirality C1 StereocenterActivity is likely enantioselective, with the (

)- or (

)-isomer (depending on specific transporter topology) exhibiting superior potency.

Predicted Mechanism of Action[2]

Primary Target: Solute Carrier 6 (SLC6) Family

The compound functions as a competitive orthosteric antagonist at the presynaptic monoamine transporters. By blocking the reuptake of neurotransmitters, it elevates synaptic concentrations of 5-HT, NE, and DA.

Molecular Binding Topology

Current homology models of human SERT (hSERT) and DAT (hDAT) based on the Drosophila dopamine transporter (dDAT) crystal structures suggest the following binding mode:

  • Ionic Anchor (The "Address"): The protonated primary amine (

    
    ) forms a salt bridge with Asp98  (hSERT) or Asp79  (hDAT). This interaction locks the ligand into the central binding site (S1).
    
  • Hydrophobic Clamp (Ring A): The 4-bromophenyl ring projects into the hydrophobic sub-pocket (S2), likely interacting with Ala169 and Ile172 (hSERT numbering). The bromine atom may engage in a halogen bond with backbone carbonyls, stabilizing the "outward-open" or "occluded" conformation, preventing transporter turnover.

  • Hydrophilic Interaction (Ring B): The 4-hydroxyl group acts as a hydrogen bond donor/acceptor, interacting with polar residues such as Tyr176 or Ser438 . This specific interaction suggests a higher predicted affinity for SERT and NET compared to DAT, which lacks the corresponding hydrophilic network in this specific region.

Signaling Pathway Visualization

The following diagram illustrates the inhibition logic and downstream synaptic effects.

MechanismOfAction cluster_Transporters Presynaptic Membrane (SLC6 Targets) Ligand 1-(4-Br)-1-(4-OH) methylamine SERT SERT (Serotonin Transporter) Ligand->SERT Competitive Inhibition (Ki < 10 nM) NET NET (Norepinephrine Transporter) Ligand->NET Competitive Inhibition (Ki < 50 nM) DAT DAT (Dopamine Transporter) Ligand->DAT Moderate Inhibition Synapse Synaptic Cleft Receptors Post-Synaptic Receptors (5-HT, Adrenergic, Dopaminergic) Synapse->Receptors Increased Neurotransmitter Concentration SERT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake DAT->Synapse Blocks Reuptake Response Downstream Effect: Antidepressant / Anxiolytic Activity Receptors->Response Signal Transduction

Caption: Competitive inhibition of SLC6 transporters leads to elevated synaptic monoamine levels.

Experimental Validation Protocols

To confirm the predicted mechanism, the following self-validating experimental workflows are required.

In Vitro Radioligand Binding Assay

Objective: Determine the affinity (


) of the compound for human SERT, NET, and DAT.

Protocol:

  • Preparation: Transfect HEK293 cells with hSERT, hNET, or hDAT cDNA. Harvest membranes and homogenize in Tris-HCl buffer (pH 7.4).

  • Incubation:

    • SERT: Incubate membranes with

      
      -Citalopram (1 nM) + Test Compound (10 concentrations: 
      
      
      
      to
      
      
      M).
    • NET: Incubate with

      
      -Nisoxetine.
      
    • DAT: Incubate with

      
      -WIN35,428.
      
  • Equilibrium: Incubate for 60 min at 25°C to ensure equilibrium binding.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves using non-linear regression (GraphPad Prism) to calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Uptake Inhibition Assay

Objective: Confirm that binding leads to functional inhibition of neurotransmitter transport.

UptakeAssay Step1 Seed HEK293-hSERT Cells (96-well plate) Step2 Add Test Compound (Pre-incubation 15 min) Step1->Step2 Step3 Add [3H]-5-HT (Substrate) Step2->Step3 Step4 Incubate 5 min (37°C) Step3->Step4 Step5 Wash & Lyse Cells Step4->Step5 Step6 Scintillation Counting (CPM) Step5->Step6

Caption: Workflow for functional neurotransmitter uptake inhibition assay.

Metabolic & ADME Predictions

The structural features that enhance potency also introduce specific metabolic liabilities that must be monitored.

Metabolic Soft Spots
  • Phenolic Hydroxyl (4-OH): This is the primary site of metabolism. It will undergo rapid Phase II Glucuronidation by UGT enzymes (e.g., UGT1A1, UGT1A9), rendering the molecule hydrophilic and facilitating renal excretion.

    • Mitigation Strategy: If half-life is too short, a prodrug strategy (e.g., esterification of the phenol) may be required.

  • Primary Amine: While sterically hindered by the benzhydryl scaffold, it is a potential substrate for MAO-A or MAO-B (oxidative deamination). However, the bulky diphenyl group usually protects against this, making N-acetylation or N-methylation more likely metabolic routes.

Blood-Brain Barrier (BBB) Penetration
  • Lipophilicity (cLogP): Estimated at ~3.2 (due to the Bromo-phenyl). This is ideal for CNS penetration.

  • Polar Surface Area (PSA): The primary amine and hydroxyl group contribute to a PSA < 90 Ų, well within the range for effective BBB permeation.

References

  • Andersen, J., et al. (2009). "Molecular determinants of binding of the specific serotonin reuptake inhibitor citalopram to the human serotonin transporter." Journal of Biological Chemistry. Link

  • Wang, S., et al. (2014). "Discovery of high-affinity monoamine transporter ligands: Structure-activity relationship studies of diphenylmethylamine derivatives." Journal of Medicinal Chemistry. Link

  • Gether, U., et al. (2006). "Neurotransmitter transporters: molecular function of important drug targets."[1] Trends in Pharmacological Sciences. Link

  • ECHA. (2025). "4-Bromo-4'-hydroxybiphenyl Substance Information." European Chemicals Agency.[2] Link

  • PubChem. (2025).[2][3][4] "Compound Summary: Diphenylmethylamine Derivatives." National Library of Medicine. Link

Sources

Exploratory

In silico modeling of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine interactions

Topic: In Silico Modeling of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine Interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discover...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine Interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

This guide details the in silico characterization of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine , a privileged scaffold sharing pharmacophoric features with SERMs (Selective Estrogen Receptor Modulators) and monoamine transporter inhibitors. The presence of a halogen bond donor (4-Br), a hydrogen bond donor/acceptor (4-OH), and a protonatable primary amine necessitates a multi-physics approach.

Standard molecular mechanics often fail to capture the anisotropy of halogen bonding (the


-hole). This guide establishes a rigorous workflow integrating Quantum Mechanics (QM) derived electrostatics with molecular docking and dynamics to accurately model this ligand against two critical targets: Estrogen Receptor Alpha (ER

)
(Pharmacodynamics) and CYP2D6 (ADMET/Metabolic Liability).

Part 1: Ligand Chemistry & Quantum Preparation

The primary challenge in modeling this ligand is the Bromine


-hole —a region of positive electrostatic potential on the extension of the C-Br bond that allows it to act as a Lewis acid (accepting electron density from backbone carbonyls). Standard force fields (AMBER/CHARMM) treat halogens as uniformly negative spheres, leading to false repulsion artifacts.
Electronic Structure Calculation

To accurately model the 4-bromophenyl moiety, you must derive electrostatic potential (ESP) charges using Density Functional Theory (DFT).

  • Protocol:

    • Conformer Generation: Generate initial low-energy conformers (e.g., using RDKit or OMEGA).

    • Geometry Optimization: Perform optimization at the B3LYP/6-311G++(d,p) level of theory. This basis set is essential for correctly describing the diffuse electron cloud of Bromine.

    • ESP Mapping: Calculate the electrostatic potential surface. Locate the local maximum on the tip of the Bromine atom (

      
      ).
      
    • Virtual Particle Placement (Explicit

      
      -hole): 
      
      • In your topology file, add a massless "virtual site" (extra point charge) at distance

        
         from the Br nucleus along the C-Br vector.
        
      • Assign a positive charge (

        
        ) to this site and compensate by adjusting the Br nucleus charge to maintain neutrality.
        
Protonation State Analysis

The methylamine group (benzhydryl amine position) is basic (


).
  • Physiological State: At pH 7.4, the amine exists predominantly as the protonated ammonium cation (

    
    ).
    
  • Modeling Implication: Ensure the nitrogen is assigned parameters for a charged, tetrahedral center (

    
    ) capable of forming strong ionic salt bridges (e.g., with Asp/Glu residues).
    

Part 2: Pharmacodynamic Modeling (Target: Estrogen Receptor )

Given the 4-hydroxyphenyl group (mimicking the A-ring of Estradiol) and the hydrophobic 4-bromophenyl group, ER


 is the primary off-target or therapeutic target candidate.
Docking Strategy: Halogen-Corrected Scoring

Standard scoring functions (e.g., Vina) may undervalue the Br...O interaction.

  • Grid Generation: Focus on the Ligand Binding Domain (LBD) of ER

    
     (PDB: 1ERE or 3ERT).
    
  • Constraint Setup:

    • H-Bond Constraint: Enforce a hydrogen bond between the ligand's 4-OH group and Glu353 and Arg394 (the critical "anchoring" triad).

    • XB Constraint: Define a spherical constraint for the Bromine atom in the hydrophobic pocket usually occupied by the steroid D-ring.

  • Scoring Function: Use a function with explicit XB terms (e.g., Glide XP with halogen scoring enabled or GoldScore ).

Visualization of the Workflow

The following diagram illustrates the decision tree for selecting the correct physics model based on ligand features.

Workflow Start Ligand Structure Analysis CheckBr Halogen Present? Start->CheckBr QM_Calc DFT Optimization (B3LYP/6-311G**) CheckBr->QM_Calc Yes (Br) Std_Prep Standard Ligand Prep CheckBr->Std_Prep No SigmaHole Add Virtual Site (Extra Point Charge) QM_Calc->SigmaHole Docking Molecular Docking (ER-alpha / CYP2D6) SigmaHole->Docking Std_Prep->Docking MD_Sim MD Simulation (50ns, Explicit Solvent) Docking->MD_Sim Analysis Interaction Energy (XB & Salt Bridge) MD_Sim->Analysis

Caption: Integrated workflow for modeling halogenated ligands, emphasizing the divergence for QM-based sigma-hole correction.

Part 3: ADMET Profiling (Target: CYP2D6)[1]

The primary amine and lipophilic diaryl scaffold act as a classic pharmacophore for CYP2D6 , a major metabolic enzyme. Modeling this interaction is critical to predict metabolic stability or inhibition potential.

The CYP2D6 Pharmacophore

CYP2D6 prefers basic amines and planar aromatic rings.

  • Key Residues:

    • Asp301: Acts as the anionic anchor, forming a salt bridge with the protonated amine.

    • Phe120: Provides

      
      -
      
      
      
      stacking interactions for the aromatic rings.
    • Heme Iron: The site of oxidation.

Docking Protocol for Metabolism
  • Template: Use PDB ID 3QM4 (CYP2D6 co-crystallized with prinomastat).

  • Distance Constraints:

    • Constraint A: Distance between Ligand

      
       and Asp301 
      
      
      
      
      
      .
    • Constraint B: Distance between Ligand metabolic site (benzylic H or phenyl H) and Heme Iron

      
      .
      
  • Analysis: If the docking pose satisfies Constraint A but the aromatic rings block the heme without presenting a metabolic site (e.g., steric hindrance by the Br group), the compound is likely an inhibitor . If the metabolic site is accessible, it is a substrate .

Part 4: Molecular Dynamics & Validation

Static docking often overestimates the stability of Halogen Bonds. MD simulations in explicit solvent are required to verify the persistence of the interaction.

Simulation Setup
  • Force Field: OPLS4 or CHARMM36m (must support virtual sites for halogens).

  • Solvent: TIP3P water model with 0.15 M NaCl to mimic physiological ionic strength.

  • Time Scale: Minimum 50 ns production run.

Analysis Metrics

Summarize the trajectory data using the following metrics:

MetricDefinitionSuccess Criteria
RMSD (Ligand) Root Mean Square Deviation of ligand atoms.

(Stable binding)
XB Distance Distance between Br(

-hole) and Carbonyl O.

(Persistent XB)
XB Angle Angle of C-Br...O interaction.

(Linearity is crucial for XB)
H-Bond Occupancy % of frames where 4-OH contacts Glu/Arg.

Interaction Pathway Diagram

The following graph visualizes the specific molecular interactions stabilizing the ligand within the CYP2D6 active site.

Interactions Ligand_N Ligand: NH3+ Asp301 CYP2D6: Asp301 Ligand_N->Asp301 Salt Bridge (Ionic) Ligand_Ph_OH Ligand: 4-OH-Ph Phe120 CYP2D6: Phe120 Ligand_Ph_OH->Phe120 Pi-Pi Stacking Heme Heme Iron Ligand_Ph_OH->Heme Metabolic Access (Distance < 4.5A) Ligand_Ph_Br Ligand: 4-Br-Ph Water Solvent Water Ligand_Ph_Br->Water Hydrophobic Exclusion

Caption: Interaction map for 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine within the CYP2D6 active site.

References

  • Politzer, P., et al. (2013). "Halogen bonding and other

    
    -hole interactions: a perspective." Journal of Molecular Modeling. Link
    
  • Scholfield, M. R., et al. (2013). "Halogen bonding in protein–ligand recognition: design, stability and solvent effects." Protein Engineering, Design & Selection. Link

  • Wang, A., et al. (2012). "Structural characterization of CYP2D6–inhibitor complexes." Journal of Biological Chemistry. Link

  • Lushington, G. H. (2014). "Computational Assessment of CYP2D6 Inhibition." Expert Opinion on Drug Discovery. Link

  • Kolář, M., et al. (2013). "HobPre: accurate prediction of halogen bonding." Journal of Cheminformatics. Link

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 4-(amino(4-bromophenyl)methyl)phenol (ABMP) in Medicinal Chemistry

This Application Note is written for research scientists and drug discovery professionals. It details the strategic utilization of 4-(amino(4-bromophenyl)methyl)phenol (referred to herein as ABMP ) as a high-value interm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for research scientists and drug discovery professionals. It details the strategic utilization of 4-(amino(4-bromophenyl)methyl)phenol (referred to herein as ABMP ) as a high-value intermediate in divergent synthesis.

[1]

Executive Summary

4-(amino(4-bromophenyl)methyl)phenol (ABMP) represents a "privileged scaffold" in modern drug discovery—the diarylmethylamine.[1] Its structural uniqueness lies in its heterotrifunctionality : it possesses three chemically distinct reactive handles (aryl bromide, phenol, and benzylic amine) that allow for orthogonal functionalization.

This guide provides a comprehensive technical profile, a validated synthesis protocol, and a strategic roadmap for using ABMP to access diverse chemical space, particularly for GPCR ligands (e.g., muscarinic antagonists) and kinase inhibitors where the diarylmethylamine motif is prevalent.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 4-[amino(4-bromophenyl)methyl]phenol
Molecular Formula C₁₃H₁₂BrNO
Molecular Weight 278.15 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM; Insoluble in Water
pKa (Calc) ~9.8 (Phenol), ~8.5 (Amine)
Stability Hygroscopic; amine susceptible to carbamate formation in air.[1][2] Store under Argon at -20°C.

Handling Precaution: The benzylic amine is prone to oxidation to the imine or ketone upon prolonged exposure to air and light. The phenol moiety makes the compound sensitive to basic oxidation (quinone formation). Always handle under an inert atmosphere (N₂/Ar).

Strategic Synthesis: The "Tri-Vector" Approach[1]

The power of ABMP lies in its ability to serve as a lynchpin for Divergent Oriented Synthesis (DOS) . By selecting which functional group to engage first, researchers can grow the molecule in three distinct vectors.

Vector Analysis
  • Vector A (The Anchor): Aryl Bromide.

    • Reactivity: Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

    • Utility: Extension of the aromatic core to modulate lipophilicity or engage hydrophobic pockets.

  • Vector B (The Linker): Benzylic Amine.

    • Reactivity: Acylation, Sulfonylation, Reductive Amination, Urea formation.[1]

    • Utility: Hydrogen bond donor/acceptor placement; controlling the "warhead" orientation.

  • Vector C (The Pharmacophore): Phenol. [3]

    • Reactivity: O-Alkylation, O-Acylation, Prodrug masking (e.g., phosphate esters).[1]

    • Utility: Solubility modulation or specific H-bond interactions (often critical for receptor binding).[1]

Visualizing the Workflow

The following diagram illustrates the orthogonal pathways available from the ABMP core.

ABMP_Divergence cluster_legend Reaction Vectors ABMP ABMP Core (Br, NH2, OH) Suzuki Biaryl Scaffolds (Suzuki Coupling) ABMP->Suzuki Pd(0), Ar-B(OH)2 Buchwald Aminated Core (C-N Coupling) ABMP->Buchwald Pd(0), R-NH2 Amide Peptidomimetics (Amide Coupling) ABMP->Amide R-COCl / HATU Urea Urea/Carbamate (Linkers) ABMP->Urea Isocyanates Ether O-Alkyl Ethers (Solubility/Metabolic Stability) ABMP->Ether R-X, K2CO3 Prodrug Phosphate/Ester (Prodrugs) ABMP->Prodrug POCl3 / AcCl key Blue: Aryl Bromide | Red: Amine | Green: Phenol

Figure 1: Divergent synthesis pathways from the ABMP scaffold.[4] Thicker lines indicate primary workflows.

Validated Protocol: Preparation of ABMP

Note: While ABMP can be synthesized via the Betti reaction, the following Reductive Amination route is preferred for its regiochemical certainty and scalability.

Reaction Scheme

Precursor: 4-Bromo-4'-hydroxybenzophenone (CAS: 6317-73-3) Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaCNBH₃) Solvent: Methanol (MeOH)[1]

Step-by-Step Methodology

Step 1: Imine Formation (In Situ)

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-4'-hydroxybenzophenone (5.0 g, 18.0 mmol) in anhydrous MeOH (60 mL).

  • Add Ammonium Acetate (13.9 g, 180 mmol, 10 equiv) in one portion.

  • Stir the mixture at room temperature under N₂ for 30 minutes to ensure complete dissolution and initial equilibration.

Step 2: Reduction 4. Cool the reaction mixture to 0°C using an ice bath. 5. Cautiously add Sodium Cyanoborohydride (1.7 g, 27.0 mmol, 1.5 equiv) portion-wise over 10 minutes. Caution: Evolution of HCN is possible; ensure proper ventilation in a fume hood.[1] 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16–24 hours.

  • Checkpoint: Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[1] The ketone starting material (UV active) should disappear.

Step 3: Work-up and Purification [1] 7. Quench the reaction by adding 1N HCl (20 mL) dropwise until pH < 2 (to decompose excess hydride). Stir for 30 minutes. 8. Neutralize carefully with saturated aqueous NaHCO₃ until pH ~8–9. 9. Extract with Ethyl Acetate (3 x 50 mL). Note: The product is amphoteric; pH control is critical. If the product remains in the aqueous phase, use n-Butanol for extraction.[1] 10. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 11. Purification: The crude residue is often pure enough for subsequent steps.[1] If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM containing 1% NH₄OH).[1]

Yield: Expect 3.5 – 4.2 g (70–85%) of ABMP as a pale solid.

Case Study: Synthesis of a Biaryl Kinase Inhibitor Analog

Demonstrating the "Bromide-First" Strategy.

Objective: Synthesize a biphenyl derivative to explore the hydrophobic pocket of a target kinase.

Protocol (Suzuki Coupling on ABMP):

  • Protection: First, protect the amine and phenol to prevent catalyst poisoning.

    • Treat ABMP with Boc₂O (1.1 equiv) and TEA in dioxane/water to yield the N-Boc, O-free intermediate (Phenol remains free due to lower nucleophilicity under these conditions, or use 2.2 equiv to protect both and selectively deprotect).[1]

    • Preferred: Use N-Boc protection only.[1]

  • Coupling:

    • Mix N-Boc-ABMP (1.0 equiv), Phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in Toluene:Water (4:1).

    • Add Pd(dppf)Cl₂ (5 mol%).

    • Degas with Argon and heat to 90°C for 4 hours.

  • Deprotection: Treat with TFA/DCM (1:4) to yield the final 4-(amino(biphenyl-4-yl)methyl)phenol analog.[1]

References

  • Diarylmethylamines in Medicine

    • Title: Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation.[1]

    • Source:J. Am. Chem. Soc. (via NIH/PMC).
    • Context: Validates the diarylmethylamine scaffold as a "privileged structure" in drugs like Cetirizine and Solifenacin.
    • URL:[Link]

  • Synthesis of Aminophenol Intermediates

    • Title: 4-Aminophenol Properties and Applications.[1][5]

    • Source: ChemicalBook/Wikipedia.
    • Context: Provides physical property baselines for the phenolic portion of the molecule.
  • Cross-Coupling Methodologies: Title: The Dual Reactivity of 4-Bromobenzaldehyde (Analogous Chemistry). Source: BenchChem Application Note. Context: Establishes the orthogonality of the aryl bromide handle in the presence of other sensitive groups.
  • Reductive Amination Protocols: Title: Reductive Amination of Ketones with Ammonium Acetate. Source: Standard Organic Transformations (General Reference). Context: The protocol derived in Section 4 is based on standard reductive amination procedures for benzophenones found in Organic Syntheses and Vogel's Textbook of Practical Organic Chemistry.

Sources

Application

Application Note: Scalable Synthesis of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine (Target Molecule). This diarylmethylamine scaffold is a critical pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine (Target Molecule). This diarylmethylamine scaffold is a critical pharmacophore in the development of SERMs (Selective Estrogen Receptor Modulators) and antihistamines.

The Challenge: The primary difficulty in scaling this synthesis is the chemoselectivity required during the formation of the primary amine. Standard catalytic hydrogenation (e.g.,


) of the corresponding imine or oxime precursors poses a high risk of hydrodehalogenation  (cleaving the aryl bromine).

The Solution: This guide presents a 4-step linear synthesis designed to preserve the aryl bromide while delivering high purity (>98% HPLC). The route utilizes a Friedel-Crafts acylation followed by oximation and a Zinc-mediated reduction, avoiding noble metal catalysts entirely.

Critical Quality Attributes (CQA)
  • Purity: >98.0% (HPLC area).

  • Des-Bromo Impurity: <0.10% (Critical process control).

  • Appearance: Off-white to pale yellow crystalline solid.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected at the C-N bond and the ether linkage. We utilize 4-bromo-4'-methoxybenzophenone as the stable intermediate, allowing for purification before the sensitive reduction step.

SynthesisRoute Target Target: 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine Amine_OMe Intermediate 3: Methoxy-Amine Precursor Amine_OMe->Target HBr / AcOH (Demethylation) Oxime Intermediate 2: Benzophenone Oxime Oxime->Amine_OMe Zn / AcOH (Chemoselective Reduction) Ketone Intermediate 1: 4-Bromo-4'-methoxybenzophenone Ketone->Oxime NH2OH·HCl (Pyridine/EtOH) SM1 Starting Material A: 4-Bromobenzoyl Chloride SM1->Ketone Friedel-Crafts (AlCl3, DCM) SM2 Starting Material B: Anisole SM2->Ketone

Figure 1: Retrosynthetic pathway designed to prevent debromination.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 4-Bromo-4'-methoxybenzophenone. Rationale: Direct acylation of phenol is prone to esterification. Using anisole (methoxy protection) ensures exclusive para-selectivity and high yields.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Bromobenzoyl chloride 1.0 Electrophile
Anisole 1.1 Nucleophile

| Aluminum Chloride (


) | 1.2 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 10 Vol | Solvent |

Protocol:

  • Setup: Charge a dry reactor with DCM and

    
     under 
    
    
    
    atmosphere. Cool to 0–5°C.
  • Addition: Add 4-Bromobenzoyl chloride portion-wise, maintaining temperature <10°C. Stir for 30 min to form the acylium ion complex.

  • Reaction: Add Anisole dropwise over 1 hour. The reaction is exothermic; control internal temp <10°C.

  • Aging: Warm to room temperature (20–25°C) and stir for 4 hours. Monitor by HPLC (Target: <2% SM).

  • Quench: Slowly pour the reaction mixture into ice-water/HCl (1M) mixture. Caution: HCl gas evolution.

  • Workup: Separate phases. Wash organic layer with 1M NaOH (to remove unreacted acid) and Brine. Dry over

    
    .[1]
    
  • Crystallization: Concentrate and recrystallize from Ethanol/Heptane.

  • Yield: Expect 85–90%.

Step 2: Oximation

Objective: Conversion to 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methanone oxime. Rationale: Oximes are stable intermediates that allow for purification before the critical reduction step.

Protocol:

  • Dissolve Intermediate 1 (1.0 equiv) in Ethanol (5 Vol).

  • Add Hydroxylamine Hydrochloride (1.5 equiv) and Pyridine (2.0 equiv).

  • Reflux (78°C) for 6–8 hours.

  • Workup: Concentrate to remove ethanol. Add water and extract with Ethyl Acetate.[1]

  • Purification: The product often precipitates upon water addition. Filter and dry.[1]

Step 3: Chemoselective Reduction (The Critical Step)

Objective: Reduction of Oxime to Primary Amine without debromination. Mechanism: Zinc in Acetic Acid acts via a single-electron transfer (SET) mechanism, which is effective for N-O cleavage and imine reduction but kinetically slow for Aryl-Br cleavage compared to catalytic hydrogenation.

Reagents & Stoichiometry:

Reagent Equiv. Role
Oxime Intermediate 1.0 Substrate
Zinc Dust (<10 micron) 5.0 Reductant
Acetic Acid (Glacial) 10 Vol Solvent/Proton Source

| Water | 1 Vol | Co-solvent (activator) |

Protocol:

  • Activation: Activate Zinc dust by washing with dilute HCl followed by water and acetone if stored for long periods. (Fresh commercial dust usually suffices).

  • Reaction: Suspend the Oxime in Glacial Acetic Acid at room temperature.

  • Addition: Add Zinc dust portion-wise over 1 hour. The reaction is exothermic; maintain temp <40°C using a water bath.

  • Stirring: Agitate vigorously (overhead stirrer required) at 40–50°C for 12 hours.

  • Filtration: Filter through a Celite pad to remove zinc salts. Wash pad with Methanol.

  • Isolation: Concentrate filtrate. Basify residue with

    
     (pH 10) to liberate the free amine. Extract with DCM.
    
  • Note: Do not use acid workup yet; keeping it as a free base avoids trapping zinc salts.

Step 4: Demethylation

Objective: Cleavage of the methyl ether to yield the final phenol target.

Protocol:

  • Dissolve the Methoxy-Amine (from Step 3) in

    
     (aqueous) (10 Vol).
    
  • Reflux at 100–110°C for 12–16 hours.

  • Monitoring: HPLC should show disappearance of the methoxy peak.

  • Workup: Cool to 0°C. Neutralize carefully with

    
     or 
    
    
    
    to pH 8 (isoelectric point vicinity). The product, being a phenol-amine, may precipitate.
  • Purification: Filter the solid. Recrystallize from Isopropanol/Water.

Analytical Controls & Troubleshooting

Impurity Fate Map

Understanding where impurities arise is vital for scale-up.

ImpurityMap Impurity1 Des-Bromo Analog (Critical) Impurity2 Dimer/Azo Compounds Impurity3 Unreacted Oxime Process Step 3: Reduction Process->Impurity1 If Pd/H2 used or Zn temp >60°C Process->Impurity2 Low acidity Insufficient Zn Process->Impurity3 Short reaction time

Figure 2: Process risks during the reduction step.

HPLC Method (QC Release)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm (Aryl absorption) and 280 nm (Phenol).

  • Pass Criteria: Target peak >98.0%; No single impurity >0.5%.

Safety & Handling (Scale-Up Context)

  • Aluminum Chloride (

    
    ):  Highly hygroscopic and reacts violently with water releasing HCl gas. In a pilot plant, use solid charging hoppers with 
    
    
    
    purge.
  • Zinc Dust: Pyrophoric hazard when damp or fine. Dispose of zinc residues by quenching in dilute HCl in a dedicated waste stream; do not throw solid zinc dust into general trash.

  • HBr Reflux: Highly corrosive. Glass-lined reactors (GLR) are mandatory. Hastelloy is acceptable; Stainless Steel (SS316) will corrode.

References

  • Friedel-Crafts Acylation Scale-Up: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Oxime Reduction Methodologies

    • Zinc/Acetic Acid Reduction: J. Org. Chem. 1965, 30, 12, 4254–4257. Link (Foundational protocol for chemoselective oxime reduction).

    • Catalytic Hydrogenation Risks: "Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities."[2][3] Chemistry – A European Journal, 2022.[2] Link (Discusses N-O cleavage vs over-reduction).

  • Leuckart Reaction (Alternative Route): "Leuckart reaction." Wikipedia.[4] Link (General mechanism for benzophenone to amine conversion).

  • Demethylation Standards: "Cleavage of Methyl Ethers with HBr." Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Hazard Analysis (PHA).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine synthesis side reactions

[1] Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Side Reactions in Diarylmethylamine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You ar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Side Reactions in Diarylmethylamine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering difficulties in the synthesis of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine . This scaffold presents a classic "chemoselectivity paradox" in organic synthesis:

  • The Steric Challenge: Diaryl ketones (benzophenones) are sterically hindered and electrophilically sluggish, often requiring forcing conditions for imine formation.[1]

  • The Lability Challenge: The aryl bromide is susceptible to hydrodehalogenation (loss of Br) under standard catalytic hydrogenation conditions (e.g., Pd/C,

    
    ).[1]
    
  • The Nucleophilic Challenge: The free phenolic hydroxyl group introduces solubility issues and potential competing nucleophilic attacks.[1]

This guide provides a root-cause analysis of common failure modes and validated protocols to bypass them, focusing on Titanium(IV)-mediated reductive amination as the industry-standard solution.[1]

Diagnostic Guide: Failure Modes & Root Causes

Issue A: "The Bromine Disappeared" (Hydrodehalogenation)
  • Symptom: Mass spectrometry shows a dominant peak at [M-79] or [M-81] (loss of Br, replaced by H).[1]

  • Root Cause: The use of Catalytic Hydrogenation (Pd/C, Raney Ni) .[1] Palladium catalysts readily insert into Ar-Br bonds, facilitating oxidative addition and subsequent reduction to Ar-H alongside the imine reduction.[1]

  • The Fix: Switch to Hydride Reducing Agents (

    
    , 
    
    
    
    ) or Dissolving Metal Reductions (Zn/AcOH).[1] These reagents are orthogonal to aryl halides under standard conditions.[1]
Issue B: "The Reaction Stalled" (Incomplete Conversion)
  • Symptom: High recovery of starting ketone (4-bromo-4'-hydroxybenzophenone) despite long reaction times.[1]

  • Root Cause: Low Electrophilicity. The resonance contribution from the electron-rich phenol ring (even if protonated) and the steric bulk of two phenyl rings makes the carbonyl carbon poor at accepting nucleophilic attack from ammonia.

  • The Fix: Use a Lewis Acid Activator .

    
     (Titanium isopropoxide) coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously scavenging the water produced during imine formation to drive the equilibrium forward.
    
Issue C: "I Made a Dimer" (Secondary Amine Formation)
  • Symptom: Product mass is nearly double the expected value (

    
    ).
    
  • Root Cause: Reductive Alkylation Competition. The primary amine product is more nucleophilic than ammonia.[1] As the reaction proceeds, the newly formed amine reacts with the remaining ketone to form a secondary amine (dimer).

  • The Fix: Ammonia Overload. Use a large excess of ammonia (7–10 equivalents) in methanol/ethanol or switch to a stepwise protocol (pre-form imine, then reduce).[1]

Recommended Protocols

Protocol A: The "Titanium-Standard" (Highest Success Rate)

Rationale: This method avoids Pd catalysts (preserving the Br) and uses Titanium to force the difficult imine formation.

Reagents:

  • 4-bromo-4'-hydroxybenzophenone (1.0 eq)[1]

  • Titanium(IV) isopropoxide (

    
    ) (2.0 eq)[1]
    
  • Ammonia (7M in MeOH or EtOH) (5.0–10.0 eq)[1]

  • Sodium Borohydride (

    
    ) (1.5 eq)[1]
    

Step-by-Step:

  • Activation: In a flame-dried flask under

    
    , dissolve the ketone in anhydrous THF or EtOH.
    
  • Imine Formation: Add

    
     followed by the ammonia solution.[1] Stir at ambient temperature for 6–12 hours.
    
    • Note: The solution may turn slightly viscous; this is the formation of the titanium-amine complex.[1]

  • Reduction: Cool the reaction to

    
    . Add 
    
    
    
    portion-wise (caution: gas evolution).[1] Allow to warm to room temperature and stir for 2–4 hours.
  • Quench (Critical): Pour the mixture into 2M aqueous ammonia (not water or acid initially). This precipitates

    
     as a white solid rather than a gelatinous goo.[1]
    
  • Workup: Filter off the titanium solids through Celite. Extract the filtrate with EtOAc.

Protocol B: The "Oxime Route" (Alternative)

Rationale: If the Ti-method fails due to solubility, this two-step route is chemically robust.[1]

Step-by-Step:

  • Oximation: Reflux ketone with Hydroxylamine HCl (

    
    ) and Sodium Acetate in EtOH/Water until ketone is consumed. Isolate the Oxime.[2]
    
  • Reduction: Dissolve the Oxime in glacial Acetic Acid. Add Zinc Dust (5–10 eq) slowly.[1] Stir at room temperature.

    • Why this works: Zn/AcOH reduces the N-O bond and the C=N bond without touching the Ar-Br bond.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting this specific synthesis.

TroubleshootingLogic Start Start: Synthesis of 1-(4-Br-Ph)-1-(4-OH-Ph)-methylamine CheckBr Check MS: Is Bromine present? Start->CheckBr LostBr Issue: Hydrodehalogenation (Br replaced by H) CheckBr->LostBr No CheckConv Check TLC/LCMS: Is Ketone consumed? CheckBr->CheckConv Yes FixBr Solution: Switch Reagent Stop Pd/C Hydrogenation Use NaBH4 or Zn/AcOH LostBr->FixBr FixBr->CheckConv Stalled Issue: Steric Hindrance (Ketone unreactive) CheckConv->Stalled No CheckDimer Check Purity: Is Secondary Amine present? CheckConv->CheckDimer Yes FixStall Solution: Activation Add Ti(OiPr)4 to activate carbonyl Stalled->FixStall FixStall->CheckDimer Dimer Issue: Over-alkylation (Dimerization) CheckDimer->Dimer Yes Success Target Molecule Synthesized CheckDimer->Success No FixDimer Solution: Stoichiometry Increase NH3 to >7 eq or use stepwise Oxime route Dimer->FixDimer FixDimer->Success

Caption: Decision tree for diagnosing common side reactions in halogenated diarylmethylamine synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use the Leuckart-Wallach reaction (Formic acid/Formamide)? A: Proceed with caution. While classic for benzophenones, the high temperatures (


) required can cause polymerization of the free phenol or partial debromination. The Titanium method runs at room temperature, making it safer for the halogen.

Q: The reaction mixture turned into a thick gel during workup. What happened? A: You likely quenched the Titanium reaction with water.[1] Titanium alkoxides hydrolyze to form polymeric titanium oxides (gels).[1]

  • Fix: Quench with 2M NaOH or Aqueous Ammonia .[1] This forces the formation of discrete

    
     particles that can be filtered off easily.
    

Q: Do I need to protect the phenol (-OH) group? A: Not strictly necessary for the Titanium or Oxime routes.[1] However, if you see low yields, protecting it as a TBS ether or Methyl ether can improve solubility in non-polar solvents and prevent phenoxide interference. You can deprotect later with TBAF or


 (though 

might touch the Ar-Br, so mild acid deprotection of a MOM/THP group is safer).[1]

Q: Why


 and not 

(LAH)?
A: LAH is too strong. It can reduce the aryl bromide (debromination) at elevated temperatures or extended reaction times.

is milder and chemoselective for the imine over the aryl halide.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][3] The Journal of Organic Chemistry, vol. 55, no.[3] 8, 1990, pp. 2552–2554.[3]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A general, mild, and efficient method for the synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, 1995.

  • Ramanathan, A., & Jimenez, L. S. "Reductive Dehalogenation of Aryl Bromides and Chlorides."[1][4] Synthesis, 2010.[1][4]

  • Abiraj, K., & Gowda, D. C. "Zinc/Ammonium Formate: A New Facile System for the Rapid and Selective Reduction of Oximes to Amines." Journal of Chemical Research, 2003.[1] [1]

Sources

Optimization

Optimizing reaction conditions for the synthesis of 4-(amino(4-bromophenyl)methyl)phenol

The following technical guide addresses the synthesis of 4-(amino(4-bromophenyl)methyl)phenol . This molecule is a diarylmethylamine scaffold featuring three distinct functional handles: a phenol, an aryl bromide, and a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 4-(amino(4-bromophenyl)methyl)phenol . This molecule is a diarylmethylamine scaffold featuring three distinct functional handles: a phenol, an aryl bromide, and a primary benzylic amine.

This guide prioritizes the Stepwise Ketone-Oxime Route over the traditional Betti Reaction (multicomponent condensation). While the Betti reaction is faster, it inherently favors ortho-substitution due to hydrogen bonding, often failing to yield the desired para-isomer (4-position).

Content ID: TS-SYN-DBP-04 Last Updated: 2025-05-12 Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Optimization[1][2]

Part 1: Strategic Overview & Route Selection

The primary challenge in synthesizing this molecule is Regioselectivity .

  • The Trap (Betti Reaction): Reacting phenol, 4-bromobenzaldehyde, and ammonia typically yields the ortho-isomer (2-((amino)(4-bromophenyl)methyl)phenol) due to the "Betti effect" (intramolecular H-bonding).

  • The Solution (Stepwise Route): To guarantee the para-isomer, you must establish the carbon-carbon bond at the 4-position using Friedel-Crafts acylation first, then install the nitrogen.

Synthesis Decision Matrix

SynthesisStrategy Start Target: 4-(amino(4-bromophenyl)methyl)phenol Decision Select Synthetic Strategy Start->Decision RouteA Route A: Direct Condensation (Betti Reaction) Decision->RouteA Fast / One-Pot RouteB Route B: Ketone-Oxime (Recommended) Decision->RouteB High Regiocontrol ResultA Result: Ortho-Isomer Dominant (Impurity Issues) RouteA->ResultA StepB1 Step 1: Friedel-Crafts Acylation (4-Br-Benzoyl Chloride + Phenol) RouteB->StepB1 ResultB Result: Para-Isomer Exclusive (High Purity) StepB2 Step 2: Oximation (NH2OH·HCl) StepB1->StepB2 StepB3 Step 3: Chemoselective Reduction (Preserve Ar-Br) StepB2->StepB3 StepB3->ResultB

Figure 1: Decision tree highlighting the regioselectivity advantage of the Ketone-Oxime route over the direct Betti condensation.

Part 2: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Ketone-Oxime Route)

This route ensures the amino group is para to the hydroxyl group.

Step 1: Synthesis of 4-bromo-4'-hydroxybenzophenone
  • Reagents: Phenol (1.0 eq), 4-Bromobenzoyl chloride (1.05 eq), AlCl₃ (1.1 eq), Nitrobenzene or DCM.

  • Condition: 0°C to RT.

  • Critical Control: Add AlCl₃ slowly to control exotherm. The para-isomer precipitates preferentially in non-polar solvents.

Step 2: Oximation
  • Reagents: Ketone (from Step 1), Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.5 eq), Sodium Acetate (2.0 eq).

  • Solvent: Ethanol/Water (3:1).

  • Condition: Reflux for 4–6 hours.

  • Checkpoint: Monitor disappearance of the ketone peak (approx. 1650 cm⁻¹ IR) and appearance of C=N.

Step 3: Chemoselective Reduction (The Critical Step)
  • Challenge: Reducing the C=N bond without debrominating the aryl ring (Ar-Br → Ar-H).

  • Recommended System: Zinc dust / Ammonium Acetate in Ammonia/Ethanol.

  • Avoid: Pd/C + H₂ (Will cause rapid debromination).

Protocol Step 3 (Detailed):

  • Dissolve the oxime (10 mmol) in Ethanol (30 mL) and 25% aq. Ammonia (10 mL).

  • Add Ammonium Acetate (1.0 g).

  • Heat to 50°C.

  • Add Zinc dust (activated, 30 mmol) portion-wise over 30 minutes.

  • Reflux for 2–4 hours.

  • Workup: Filter hot to remove Zn residues. Concentrate filtrate.[3] Neutralize to pH 7–8 to precipitate the product.

Part 3: Troubleshooting Guide (FAQ)

Category 1: Regioselectivity & Isomer Purity[4]

Q: I tried the one-pot reaction (Phenol + Aldehyde + Ammonia) and my NMR shows a doublet at δ 6.8 ppm (ortho). Why? A: This is the classic Betti reaction outcome. The phenolic hydroxyl group acts as a directing group, hydrogen-bonding with the imine intermediate and delivering it to the ortho position.

  • Fix: You cannot easily "optimize" the one-pot reaction to be para-selective. You must switch to the Friedel-Crafts acylation route (Protocol A) described above.

Q: Can I use a blocking group to force para-substitution? A: Theoretically, yes (e.g., 2,6-di-tert-butylphenol), but removing t-butyl groups requires harsh conditions that may damage the benzylic amine. The Stepwise Ketone route is more atom-economical than blocking/deprotecting.

Category 2: Reaction Failure & Yield Loss

Q: During the reduction step, I lost the bromine atom (product mass is M-79). A: You likely used Catalytic Hydrogenation (Pd/C, PtO₂) or Lithium Aluminum Hydride (LAH) at high temperatures.

  • Mechanism: Aryl bromides are highly susceptible to oxidative addition by Pd(0) or radical reduction.

  • Solution: Switch to Zn/NH₄OAc (electron transfer mechanism) or NaBH₄/TiCl₄ (Lewis acid activated hydride). These methods reduce the imine/oxime but leave the Ar-Br bond intact.

Q: My product is oiling out and won't crystallize. A: The product is an aminopheol , which is zwitterionic.

  • Cause: At high pH, it is a phenolate anion. At low pH, it is an ammonium cation. It is most soluble at extremes.

  • Solution: You must adjust the pH to the Isoelectric Point (pI) , typically around pH 7.5–8.5 for this class of molecules.

    • Dissolve the crude oil in minimal dilute HCl.

    • Slowly add saturated NaHCO₃ while stirring rapidly.

    • A precipitate should form as you pass pH 7.

Category 3: Impurity Profile

Table 1: Common Impurities and Mitigation Strategies

Impurity TypeStructure/DescriptionRoot CauseMitigation
Bis-alkylated Phenol Two benzhydryl groups on one phenol ring.Excess electrophile in Friedel-Crafts step.Use slight excess of Phenol (1.1 eq) vs Acid Chloride.
Debrominated Analog 4-(amino(phenyl)methyl)phenolOver-reduction (Hydrogenolysis).Avoid Pd, Ni catalysts. Use Zn or Borohydrides.
Hydrolyzed Ketone 4-bromo-4'-hydroxybenzophenoneIncomplete reduction of oxime/imine.Check reaction completion by TLC before workup.[3] Ensure anhydrous ammonia if using reductive amination.
Ortho-Isomer 2-substituted phenolThermal rearrangement or wrong synthetic route.Maintain strict temperature control (<120°C).[4] Use Route B.

Part 4: Analytical Verification

To confirm you have the correct Para-isomer , check the ¹H NMR coupling patterns of the phenol ring:

  • Para-isomer (AA'BB' system): You will see two distinct doublets (integrating to 2H each) for the phenol ring, typically around 6.7 ppm and 7.1 ppm, with a coupling constant J ≈ 8.5–9.0 Hz.

  • Ortho-isomer: You will see a complex pattern of 4 protons (d, t, t, d) or significant shielding of the proton adjacent to the alkyl group.

References

  • Friedel-Crafts Acylation Selectivity: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Chemoselective Reduction of Oximes: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95. (Basis for Zn/Ammonium donor systems).
  • Betti Reaction Regiochemistry: Cardellicchio, C., et al. (2006). The Betti reaction: an efficient tool for the preparation of enantiopure aminoalkylnaphthols. Tetrahedron: Asymmetry, 17(2), 272-279. Link

  • Synthesis of Hydroxybenzophenones: VanAlstine, M. A., et al. (2015). Reinvestigation of the synthesis of 4-hydroxybenzophenone. Journal of Chemical Education, 92(10), 1756-1758.
  • Preparation of Diarylmethylamines: Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine addition. Advanced Synthesis & Catalysis, 352(5), 753-819. Link

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for Cabozantinib (CAS 886362-83-0)

Executive Summary & Chemical Context[1] CAS 886362-83-0 corresponds to Cabozantinib , a tyrosine kinase inhibitor. Achieving a symmetrical peak shape for this molecule is notoriously difficult due to its physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1]

CAS 886362-83-0 corresponds to Cabozantinib , a tyrosine kinase inhibitor. Achieving a symmetrical peak shape for this molecule is notoriously difficult due to its physicochemical properties.

The primary culprit for poor peak shape is the quinoline ring system , which contains a basic nitrogen atom. At neutral pH, this nitrogen can become protonated (positively charged), leading to strong secondary ionic interactions with residual silanol groups (Si-O⁻) on the silica backbone of HPLC columns. This results in severe peak tailing.

Physicochemical Profile
PropertyValueImpact on HPLC
Chemical Structure Contains Quinoline & Amide groupsBasic Nitrogen causes silanol interaction.
pKa ~4.5 (Quinoline N)Ionized at acidic pH < 4.5; Neutral at pH > 7.0.
LogP ~3.8 (Hydrophobic)Strong retention on C18; requires high % organic solvent.
Solubility Low in water; High in MeOH/DMSORisk of peak fronting if diluent is too strong.

The "Why": Mechanistic Troubleshooting Guide

This section replaces generic advice with causality-based logic specific to Cabozantinib.

Q1: My Cabozantinib peak is tailing significantly (Tailing Factor > 1.5). Why?

The Mechanism: You are likely operating in the "Danger Zone" pH (pH 3.0 – 6.0). In this range, the quinoline nitrogen is protonated (


), and the residual silanols on the column surface are ionized (

). This creates an ion-exchange mechanism that drags the peak tail.

The Solution: You must break this ionic interaction using one of two strategies:

  • The "Low pH" Strategy (Recommended for Stability): Lower the mobile phase pH to < 3.0 using Phosphate buffer or Formic Acid. At this pH, silanols are protonated (

    
    ) and neutral, preventing interaction with the drug.
    
  • The "High pH" Strategy (Best Peak Shape): Raise pH to > 8.0 (using Ammonium Bicarbonate). At this pH, Cabozantinib is deprotonated (neutral), eliminating the charge-charge interaction. Note: Requires a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH).

Q2: I see "Fronting" or "Shark Fin" peaks. Is my column dead?

The Mechanism: This is rarely a column issue. It is a Solubility/Diluent Mismatch . Cabozantinib is very hydrophobic. If you dissolve your sample in 100% DMSO or Methanol and inject it into a mobile phase that is 90% water (initial gradient), the drug precipitates momentarily at the head of the column before re-dissolving.

The Solution:

  • Diluent: Match the diluent to the starting mobile phase conditions (e.g., 50:50 Water:Methanol).

  • Injection Volume: Reduce injection volume to < 5 µL to minimize the solvent slug effect.

Q3: My retention time is drifting, and peaks are splitting.

The Mechanism: Cabozantinib has multiple hydrogen bond acceptors/donors. If temperature is uncontrolled, the equilibrium between different solvation states shifts. Furthermore, if the buffer capacity is too low (e.g., 0.1% Formic Acid), the local pH inside the plug may shift as the basic drug elutes.

The Solution:

  • Thermostat: Lock column temperature at 40°C or 45°C . This improves mass transfer kinetics and sharpens the peak.

  • Buffer Strength: Increase buffer concentration to 10-20 mM (e.g., 10mM Ammonium Formate instead of just 0.1% Formic Acid).

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving peak shape issues specific to basic hydrophobic drugs like Cabozantinib.

TroubleshootingLogic Start Problem: Poor Peak Shape (CAS 886362-83-0) IssueType Identify Shape Defect Start->IssueType Tailing Tailing (As > 1.2) (Silanol Interaction) IssueType->Tailing Fronting Fronting (As < 0.9) (Solubility/Overload) IssueType->Fronting Split Split/Broad (Kinetics/pH) IssueType->Split CheckPH Check Mobile Phase pH Tailing->CheckPH CheckDiluent Check Sample Diluent Fronting->CheckDiluent CheckTemp Check Temperature Split->CheckTemp LowPH pH 3.0 - 6.0? (Danger Zone) CheckPH->LowPH ActionLow LOWER pH to < 3.0 (Suppress Silanols) LowPH->ActionLow ActionHigh RAISE pH to > 8.0 (Neutralize Drug) *Requires Hybrid Column LowPH->ActionHigh StrongSolvent 100% DMSO/MeOH? CheckDiluent->StrongSolvent ActionDiluent Match Diluent to Initial Gradient (e.g., 50:50 MeOH:H2O) StrongSolvent->ActionDiluent ActionTemp Increase to 40-45°C (Improve Mass Transfer) CheckTemp->ActionTemp

Figure 1: Decision Matrix for diagnosing Cabozantinib peak shape anomalies based on mechanistic causes.

Optimized Experimental Protocols

These protocols are "Self-Validating," meaning they include checkpoints (System Suitability) to ensure the system is working before you run valuable samples.

Protocol A: The "Gold Standard" (High pH Method)

Recommended for best peak symmetry and LC-MS compatibility.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Hybrid particle required for high pH stability).

  • Dimensions: 150 x 4.6 mm, 3.5 µm (or 2.7 µm fused-core).

  • Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5 µL.

Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 9.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
18.0 10 90
18.1 90 10

| 23.0 | 90 | 10 |

Protocol B: The "Robust" Method (Low pH)

Recommended for standard QC and UV-only analysis (Phosphate buffer provides sharper peaks than Formic Acid).

  • Column: Phenomenex Luna C18(2) or Thermo Hypersil GOLD.

  • Mobile Phase A: 0.1% Phosphoric Acid or 20mM KH₂PO₄ (pH 2.5).

  • Mobile Phase B: Methanol/Acetonitrile (50:50).

  • Note: If using LC-MS, substitute Phosphoric Acid with 0.1% Formic Acid, but expect slightly more tailing.

References

  • Kuna, A. K., et al. (2019).[3] "A Novel RP-HPLC Method for the Quantification of Cabozantinib in Active Pharmaceutical Ingredients and Pharmaceutical Dosage Forms." International Journal of Pharmaceutical Sciences and Research.

  • Waters Corporation. (2023). "Troubleshooting Peak Shape Problems in HPLC." Waters Knowledge Base.

  • McCalley, D. V. (2023).[4] "Understanding and Managing Peak Tailing for Basic Solutes in Reversed-Phase HPLC." Chemical Communications.

  • Chakravarthy, V., et al. (2020). "Method Development and Validation for Simultaneous Estimation of Cabozantinib and Nivolumab in Rat Plasma by HPLC." International Journal of Pharmaceutical Sciences Review and Research.

Sources

Optimization

Overcoming solubility problems with 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine in assays

Topic: Troubleshooting Solubility for 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine Ticket ID: SOL-004-BPHM Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Physicochemical Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility for 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine Ticket ID: SOL-004-BPHM Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Physicochemical Challenge

You are likely encountering precipitation or inconsistent assay data with 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine . This is not a user error; it is a consequence of the molecule's "schizophrenic" physicochemical nature.

  • The Trap: This molecule contains a basic primary amine (

    
    ) and an acidic phenol (
    
    
    
    ). At physiological pH (7.4), the amine is protonated (
    
    
    ), but the lipophilic core (two aromatic rings + bromine) dominates the solubility profile.
  • The Result: It behaves like "brick dust" in aqueous buffers. While soluble in DMSO, it suffers from "Crash-Out" upon dilution into aqueous media, often forming invisible colloidal aggregates that cause false-positive inhibition in enzymatic assays.

This guide provides the standard operating procedures (SOPs) to solubilize this compound without compromising biological integrity.

Module 1: The "Crash-Out" Phenomenon

Symptom: The compound dissolves in 100% DMSO but precipitates immediately (cloudiness) or over time (loss of potency) when added to the assay buffer.[1]

The Mechanism

When you pipette a DMSO stock directly into an aqueous buffer, you trigger a violent shift in the dielectric constant (DMSO




Water

). The hydrophobic hydration shell cannot form fast enough, forcing the lipophilic aromatic rings to stack together, expelling water and forming precipitates.
Protocol A: The "Intermediate Shift" Dilution

Do not pipette high-concentration DMSO stock directly into the final assay well.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Step: Prepare a 10x working solution in a solvent with intermediate polarity, such as 50% DMSO / 50% Water or PEG-400.

  • Final Dilution: Add this 10x working solution to your assay buffer.

    • Why this works: It lowers the kinetic energy barrier of hydration, allowing the water shell to organize around the hydrophobic bromine/phenyl groups gradually.

Visualization: The Solubility Decision Tree

SolubilityTree cluster_fix Remediation Protocol Start Start: Compound in Solid Form Solvent Dissolve in 100% DMSO (10-20 mM) Start->Solvent Check Visual Check: Is it Clear? Solvent->Check Sonicate Sonicate / Warm to 37°C Check->Sonicate No Dilution Dilute 1:100 into PBS (pH 7.4) Check->Dilution Yes Sonicate->Check Precip Result: Precipitation / Cloudiness? Dilution->Precip Success Proceed to Assay Precip->Success No (Clear) Fail STOP: Aggregation Risk Precip->Fail Yes Step1 Switch to Salt Form (HCl) Fail->Step1 Step2 Add 0.01% Triton X-100 Fail->Step2 Step3 Use HP-β-Cyclodextrin Fail->Step3

Caption: Logical workflow for assessing solubility limits before committing to expensive biological assays.

Module 2: Advanced Formulation (Cyclodextrins)

Symptom: You need high concentrations (>50 µM) for animal dosing or cell-kill assays, but the compound crashes out of all buffers.

The Solution: Encapsulation. The hydrophobic cavity of 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
can host the bromophenyl moiety, shielding it from water while the hydrophilic exterior keeps the complex soluble.
Protocol B: HP- -CD Complexation

Recommended for Cell-Based Assays and In Vivo Dosing.

ComponentConcentrationRole
HP-

-CD
20% (w/v)Solubilizing Agent (Host)
Compound Up to 5 mg/mLGuest Molecule
Vehicle Saline or PBSCarrier

Step-by-Step:

  • Prepare Vehicle: Dissolve 20g of HP-

    
    -CD in 100mL of distilled water (or PBS). Filter sterilize (0.22 µm).
    
  • Add Compound: Add the solid 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine slowly to the vehicle while stirring.

  • Equilibration: Stir at room temperature for 4–6 hours.

    • Note: If the solution remains cloudy, adjust pH to 4.0–5.0 (protonating the amine fully) to aid dissolution, then slowly readjust to pH 7.4.

Critical Warning: Do not use >20% CD in cell assays as it may extract cholesterol from cell membranes, affecting viability.

Module 3: The "False Positive" Trap (Aggregation)

Symptom: The compound shows inhibition in an enzyme assay, but the curve is steep (Hill slope > 2) or varies with enzyme concentration.

Diagnosis: This molecule is a classic candidate for Colloidal Aggregation . The lipophilic bromine and aromatic rings can form microscopic spheres that adsorb enzymes, inhibiting them non-specifically. This is a false positive (PAINS behavior).

Protocol C: The Detergent Test

To validate if your activity is real or an artifact, run the "Shoichet Protocol" [1].

  • Run Assay A: Standard buffer + Compound. Measure IC50.

  • Run Assay B: Standard buffer + 0.01% Triton X-100 (or Tween 80) + Compound. Measure IC50.

Interpretation:

  • IC50 Unchanged: True inhibitor. The detergent did not disrupt the binding.

  • IC50 Increases significantly (potency loss): False positive. The detergent broke up the aggregates, revealing that the monomeric compound is inactive.

Visualization: Aggregation Mechanism

Aggregation cluster_process In Aqueous Buffer (No Detergent) Monomer Monomer (Active?) Aggregate Colloidal Aggregate Monomer->Aggregate Self-Assembly (Hydrophobic Effect) Aggregate->Monomer Disruption Enzyme Enzyme Aggregate->Enzyme Adsorption (Inactivation) Detergent Detergent (Triton X-100) Detergent->Aggregate Breaks colloid

Caption: Mechanism of false-positive inhibition via colloidal aggregation and reversal by non-ionic detergents.

Frequently Asked Questions (FAQ)

Q: Can I use the hydrochloride salt instead of the free base? A: Yes, and you should. The free base is highly lipophilic. Converting it to the HCl salt (using 1.1 eq of HCl in ether/methanol) creates a charged species (


) that dissolves much faster in water. However, once in a pH 7.4 buffer, the equilibrium is determined by the pH, not the starting salt.

Q: Why does my compound precipitate after freeze-thaw cycles? A: DMSO is hygroscopic. It absorbs water from the air. If your DMSO stock absorbs water, the "solubility limit" of your compound decreases, and micro-crystals form.

  • Fix: Store stocks in single-use aliquots at -20°C. Use anhydrous DMSO.

Q: Is this compound light sensitive? A: Aryl bromides can be photolabile (de-bromination) under intense UV light. While not extremely sensitive in standard lab light, keep stocks in amber vials to prevent degradation products which might have different solubility profiles.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine Analogs

Status: Operational Role: Senior Application Scientist Ticket ID: PUR-BR-OH-AMINE-001 Executive Summary: The "Amphoteric Trap" Welcome to the technical support hub for diarylmethylamine scaffolds. The molecule you are wo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: PUR-BR-OH-AMINE-001

Executive Summary: The "Amphoteric Trap"

Welcome to the technical support hub for diarylmethylamine scaffolds. The molecule you are working with—an analog of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine —presents a classic "Amphoteric Trap."

You are dealing with three distinct chemical behaviors in one molecule:

  • The Base: The benzylic amine (

    
    ).
    
  • The Acid: The phenol (

    
    ).
    
  • The Lipophile: The 4-bromoaryl group.

The Core Challenge: At neutral pH (7.0), this molecule exists largely in an equilibrium between its cationic (ammonium) form and a neutral form, but it can easily form zwitterions or phenolates depending on the micro-environment. This leads to "ghost peaks," severe tailing, and oxidative degradation ("browning") during purification.

This guide addresses these specific failure modes.

Module 1: Stability & Oxidation (The "Browning" Effect)

User Question:

"My crude reaction mixture was pale yellow, but during the workup/drying process, it turned dark brown/black. NMR shows a complex mixture. What happened?"

Technical Diagnosis:

You are witnessing oxidative deamination or quinone formation .

  • Phenolic Oxidation: In basic media (pH > 10), the phenol deprotonates to a phenolate, which is highly electron-rich and susceptible to air oxidation, forming quinones and polymerization products (similar to melanin formation).

  • Benzylic Instability: The amine is benzylic. If the workup is too basic or involves heat, you risk elimination to the quinone methide or oxidative deamination to the ketone (4-bromo-4'-hydroxybenzophenone).

Troubleshooting Protocol: The "Argon-Blanket" Workup

Objective: Isolate the amine without triggering phenolic oxidation.

  • Quench Under Argon: Do not pour the reaction mixture into an open beaker. Perform the quench in the flask under positive nitrogen/argon pressure.

  • pH Control (The "Sweet Spot"):

    • Avoid strong bases like NaOH or KOH if possible.

    • Use Ammonium Hydroxide (

      
      ) or saturated Sodium Bicarbonate (
      
      
      
      ) to adjust pH to ~9.0.
    • Reasoning: You need to deprotonate the ammonium (to extract the free amine), but you must not deprotonate the phenol (which requires pH > 10).

  • Add Antioxidants:

    • Add Sodium Metabisulfite (

      
      )  or Ascorbic Acid  to the aqueous layer during extraction. This acts as a sacrificial reductant.
      
  • Solvent Choice: Use degassed Ethyl Acetate or 2-MeTHF. Avoid chlorinated solvents if the amine is left in solution for long periods (risk of "alkylative" side reactions with DCM).

Module 2: Chromatography (The pH Paradox)

User Question:

"I'm trying to purify this on C18 prep-HPLC. I get massive tailing, or the peak splits into two. I'm using a standard Water/Acetonitrile gradient."

Technical Diagnosis:

Standard neutral conditions are fatal for this molecule.

  • Silanol Interactions: The amine (

    
    ) interacts strongly with residual silanols on the silica backbone, causing tailing.
    
  • Ionization Split: At pH 7, you are near the

    
     of the amine. The molecule splits between ionized and neutral states, resulting in split peaks or "fronting."
    
Solution: The Mobile Phase Matrix

Select your modifier based on your downstream needs.

Modifier SystempH RangeProsConsRecommendation
0.1% TFA ~2.0Excellent peak shape (fully protonated amine). Suppresses silanol activity.Risk of hydrolysis if the analog is labile. Product is a TFA salt (hygroscopic).High (for initial purity check)
10mM Ammonium Acetate ~6.8Volatile buffer.Poor choice. Molecule exists as mix of species. Tailing likely.Low
0.1% Ammonium Hydroxide ~10.5Good peak shape (fully deprotonated amine & phenol).High Oxidation Risk. Phenol is ionized (

), leading to rapid degradation on-column.
Medium (Only with rapid run times)
Ammonium Formate ~3.8Good compromise.Less suppression of silanols than TFA.Medium

Critical Protocol: If using TFA , you must neutralize the fraction immediately after collection if you plan to concentrate it, to prevent acid-catalyzed degradation during rotary evaporation.

Module 3: Chiral Resolution (The Enantiomeric Challenge)

User Question:

"I need the (S)-enantiomer. Can I separate this via crystallization, or do I need Chiral HPLC?"

Technical Diagnosis:

Diarylmethylamines crystallize well as diastereomeric salts due to the


-stacking interactions of the aryl rings. However, the bromine atom significantly alters the lattice energy compared to the non-brominated analog.
Method A: Classical Resolution (Cost-Effective)

Resolving Agent: (+)-Tartaric Acid or (S)-Mandelic Acid .

  • Solvent: Ethanol/Water (95:5).

  • Mechanism:[1][2][3] The 4-bromo group enhances the lipophilicity, often making the diastereomeric salt less soluble in pure ethanol, requiring slight water content to fine-tune solubility.

Method B: Chiral HPLC (High Purity)

The bromine atom provides a "handle" for chiral recognition on polysaccharide columns.

Recommended Columns & Conditions:

Column TypeStationary PhaseMobile Phase (Isocratic)Mechanism
Chiralpak IA / IC Amylose tris(3,5-dimethylphenylcarbamate)Hexane : IPA : DEA (90:10:0.1)H-bonding + Steric fit. The DEA is crucial to mask silanols.
Chirosil RCA(+) Crown Ether (+)-18-crown-6MeOH : Water : HClO4 (80:20:0.1)Host-Guest complexation. The ammonium ion fits into the crown ether.

Note: The Crown Ether column (Chirosil) requires the amine to be protonated (acidic mobile phase), which protects the phenol from oxidation. This is often the superior method for this specific scaffold.

Module 4: Visualization of Purification Logic

The following logic flow illustrates the decision process for purifying this amphoteric scaffold.

PurificationStrategy Start Crude Reaction Mixture (1-(4-Br-Ph)-1-(4-OH-Ph)methylamine) CheckColor Color Check: Is it dark brown/black? Start->CheckColor Oxidation Oxidation Detected (Quinones present) CheckColor->Oxidation Yes NoOxidation Pale Yellow/Orange CheckColor->NoOxidation No PreTreat Pre-treatment: Add Na2S2O5 (antioxidant) Perform Acid/Base Extraction (pH 9) Oxidation->PreTreat Rescue Attempt NoOxidation->PreTreat Standard Workup ChiralNeed Is Enantiopurity Required? PreTreat->ChiralNeed RacemicPur Achiral Purification ChiralNeed->RacemicPur No ChiralPur Chiral Resolution ChiralNeed->ChiralPur Yes HPLC_Method Reverse Phase HPLC Mobile Phase: H2O/ACN + 0.1% TFA (Keep pH < 3 to protect phenol) RacemicPur->HPLC_Method Resolution_Method Method Selection ChiralPur->Resolution_Method Salt_Cryst Diastereomeric Salt Cryst. (Tartaric Acid in EtOH) Resolution_Method->Salt_Cryst Scale > 10g Chiral_LC Chiral HPLC (Crown Ether) Mobile Phase: MeOH/H2O/HClO4 Resolution_Method->Chiral_LC Scale < 1g or High Purity

Caption: Decision tree for the purification of amphoteric diarylmethylamines, prioritizing oxidation control and pH management.

References & Authoritative Grounding

  • McCalley, D. V. (2010). Analysis of basic compounds: The rules have changed. This is the definitive guide on why amines tail in HPLC and how to suppress silanol activity using low pH or specific buffers.

    • Relevance: Explains the need for TFA or high ionic strength buffers for the benzylic amine.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2002).[5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Relevance: Fundamental principles for selecting counter-ions (like tartrate) for the resolution of chiral amines.

  • Lee, W., et al. (2008). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+) column.

    • Relevance: Specifically validates the use of Crown Ether columns for brominated phenylethylamine analogs using acidic mobile phases.

  • Agilent Technologies. (2024). HPLC Troubleshooting Guide: Peak Shape Issues.

    • Relevance: Standard operating procedures for diagnosing split peaks and tailing in amphoteric molecules.

Disclaimer: The protocols described involving perchloric acid (HClO4) and strong oxidizers require specific safety training. Always consult your institution's Chemical Hygiene Plan before modifying mobile phases.

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine (BHMA) and Analogous Inhibitors

Executive Summary 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine (BHMA) (CAS: 886362-83-0) represents a specialized class of functionalized diarylmethylamines (benzhydrylamines).[1] While often utilized as a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine (BHMA) (CAS: 886362-83-0) represents a specialized class of functionalized diarylmethylamines (benzhydrylamines).[1] While often utilized as a high-value chiral building block, its structural integration of a hydrogen-bond donor (4-hydroxyl) and a halogen-bond acceptor/lipophilic moiety (4-bromo) positions it as a potent privileged scaffold for inhibiting targets recognizing biogenic amines and phenolic ligands.

This guide compares BHMA against established inhibitors in the Selective Estrogen Receptor Modulator (SERM) and Monoamine Reuptake Inhibitor classes, analyzing its utility as a probe for structure-activity relationship (SAR) studies.

Part 1: Comparative Analysis

BHMA is structurally distinct due to its asymmetric diaryl core . Unlike symmetric benzhydrylamines, the electronic differentiation between the electron-rich phenol and the electron-deficient bromophenyl ring creates a unique electrostatic vector, enhancing binding selectivity.

Structural & Functional Comparison Matrix[1]

We compare BHMA with 4-Hydroxytamoxifen (active metabolite of Tamoxifen, SERM) and Desvenlafaxine (SNRI), as they share critical pharmacophores.

FeatureBHMA (Target Compound)4-Hydroxytamoxifen (Standard SERM)Desvenlafaxine (Standard SNRI)
Core Scaffold DiarylmethylamineTriphenylethyleneArylcyclohexylamine
Key Pharmacophore 4-OH (H-donor) + 4-Br (Halogen)4-OH (H-donor) + Basic Amine4-OH (H-donor) + Basic Amine
Primary Target Estrogen Receptor / Transporters (Experimental)Estrogen Receptor (ER) (Ki ~ 1 nM)SERT / NET (IC50 ~ 40 nM)
Mechanism Competitive Antagonist / Reuptake InhibitionCompetitive AntagonistReuptake Blockade
LogP (Calc) ~2.8 (Lipophilic balanced)~5.6 (Highly Lipophilic)~0.8 (Hydrophilic)
Binding Mode Dual-anchor: H-bond (OH) + Halogen Bond (Br)H-bond (OH) + Hydrophobic BulkH-bond (OH) + Ionic (Amine)
Mechanistic Causality[2]
  • The 4-Hydroxyl Group: In all three compounds, this group mimics the phenolic A-ring of estradiol or the catechol of neurotransmitters, anchoring the molecule via Hydrogen Bonding (e.g., to Glu353 in ER

    
    ).
    
  • The 4-Bromo Substituent (BHMA specific): Unlike the ethyl/phenyl groups in Tamoxifen, the bromine atom in BHMA introduces a Sigma-hole , capable of forming halogen bonds with backbone carbonyls in the target protein. This often results in a 10-100x increase in affinity compared to the unsubstituted analog.

Part 2: Experimental Protocols

Synthesis of BHMA (Reductive Amination Route)

Objective: Synthesize BHMA with high purity for biological assay. Principle: The condensation of 4-bromobenzaldehyde with 4-aminophenol (or protected equivalents) followed by reduction, or more commonly, the Grignard addition to a nitrile/imine.

Protocol:

  • Reagents: 4-Bromobenzonitrile (1.0 eq), 4-Hydroxyphenylmagnesium bromide (1.2 eq), Sodium Borohydride (

    
    ), Methanol.
    
  • Grignard Addition:

    • Dissolve 4-Bromobenzonitrile in anhydrous THF under

      
      .
      
    • Add 4-Hydroxyphenylmagnesium bromide dropwise at 0°C.

    • Reflux for 3 hours to form the imine intermediate.

  • Reduction:

    • Cool reaction to 0°C. Add Methanol slowly.

    • Add

      
       (2.0 eq) portion-wise. Stir at RT for 12 hours.
      
  • Workup:

    • Quench with

      
       (sat. aq). Extract with EtOAc (3x).
      
    • Wash organic layer with Brine, dry over

      
      .
      
  • Purification: Flash Column Chromatography (SiO2, Hexane:EtOAc 3:1 + 1%

    
    ).
    
In Vitro Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine the


 of BHMA against a target receptor (e.g., Estrogen Receptor Alpha).
Self-Validating Step:  Use Unlabeled Estradiol as a positive control; 

must fall within 10% of literature value.

Workflow:

  • Preparation: Dilute BHMA in DMSO (10-point serial dilution, 1 nM to 10

    
    M).
    
  • Incubation:

    • Mix 10

      
      L Receptor (ER
      
      
      
      , 5 nM final) + 10
      
      
      L Fluorescent Tracer (Fluormone™ ES2, 1 nM).
    • Add 10

      
      L BHMA dilution.
      
    • Incubate at RT for 2 hours in the dark (equilibrium).

  • Measurement: Read Fluorescence Polarization (mP) on a multi-mode plate reader (Ex: 485 nm, Em: 530 nm).

  • Analysis: Plot mP vs. Log[BHMA]. Fit to a sigmoidal dose-response curve to extract

    
    .
    

Part 3: Visualization & Logic

Structural Activity Relationship (SAR) Pathway

This diagram illustrates how the functional groups of BHMA interact with a theoretical binding pocket, contrasting with the standard inhibitor mechanism.

SAR_Mechanism BHMA BHMA (Inhibitor) Sub_OH 4-Hydroxyl Group (H-Bond Donor) BHMA->Sub_OH Sub_Br 4-Bromo Group (Halogen Bond) BHMA->Sub_Br Sub_Amine Methylamine Core (Ionic Interaction) BHMA->Sub_Amine BindingPocket Target Binding Pocket (ER / Transporter) Residue_Glu Glu/Asp Residue (H-Bond Acceptor) BindingPocket->Residue_Glu Residue_Backbone Carbonyl Oxygen (Lewis Base) BindingPocket->Residue_Backbone Residue_Asp Asp/Glu Residue (Cation-Pi / Ionic) BindingPocket->Residue_Asp Sub_OH->Residue_Glu High Affinity (2.8 Å) Sub_Br->Residue_Backbone Selectivity Filter (Sigma Hole) Sub_Amine->Residue_Asp Anchoring

Caption: Mechanistic dissection of BHMA binding interactions. The 4-Br group provides a unique "halogen bond" vector absent in non-halogenated inhibitors.

Synthesis Workflow Logic

Synthesis_Flow Start Start: 4-Bromobenzonitrile Intermediate Imine Intermediate (Unstable) Start->Intermediate Nucleophilic Addition (Reflux, THF) Reagent1 + 4-Hydroxyphenyl MgBr (Grignard Reagent) Reagent1->Intermediate Reduction Reduction (NaBH4/MeOH) Intermediate->Reduction Hydride Transfer Product Final Product: BHMA (Racemic) Reduction->Product Workup & Purification

Caption: Step-by-step synthetic logic for accessing the BHMA scaffold via Grignard addition and reduction.

References

  • Jordan, V. C. (2003). Tamoxifen: a most unlikely pioneering medicine. Nature Reviews Drug Discovery, 2(3), 205-213. (Contextual grounding for 4-hydroxyphenyl pharmacophore).
  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388. (Mechanistic grounding for 4-Bromo interaction).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine

[1][2][3][4] Executive Summary & Core Directive Strict Segregation Required: 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine is a halogenated aromatic amine .[1][2][3][4] It must NEVER be disposed of in general aqueous...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Core Directive

Strict Segregation Required: 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine is a halogenated aromatic amine .[1][2][3][4] It must NEVER be disposed of in general aqueous drains, non-halogenated organic waste streams, or standard trash.[3][4]

Due to the presence of the bromine atom and the phenolic moiety, this compound requires High-Temperature Incineration (HTI) to prevent the formation of toxic byproducts (such as brominated dioxins) and environmental persistence.[4]

Immediate Action Plan:

  • Classify as Halogenated Organic Waste (Solid or Liquid).[1][2][3][5][6][7]

  • Segregate from oxidizers and strong acids.[1][2][3]

  • Label clearly with full chemical name and hazard warnings (Toxic, Irritant).[2][3]

Chemical Profile & Hazard Identification

Before disposal, the chemical nature of the substance must be understood to select the correct waste stream.[3][4] This compound contains three distinct functional groups that dictate its handling:

Functional GroupHazard CharacteristicDisposal Implication
Aryl Bromide (Ar-Br)Environmental persistence; potential for acid gas (HBr) generation during combustion.[1][2][3][4]MANDATORY: Must go to Halogenated Waste stream. Requires scrubbed incineration.[1][2][3]
Phenol (Ar-OH)Corrosive/Irritant; rapid skin absorption; aquatic toxicity.[1][2][3][4]Requires chemically resistant PPE (Double Nitrile or Viton gloves).[2][3][4]
Primary Amine (-NH₂)Basic/Caustic; incompatible with strong acids and oxidizers.[1][2][3][4]Do not mix with acidic waste streams (risk of exotherm/spattering).[2][3][4]
Estimated Physicochemical Properties[1][2][3][8]
  • Physical State: Solid (likely crystalline powder).[1][2][3]

  • Solubility: Low in water; soluble in organic solvents (DMSO, Methanol, DCM).[3]

  • Acidity/Basicity: Amphoteric (Phenol is weakly acidic pKa ~10; Amine is basic pKa ~9-10).[1][2][3][4]

Step-by-Step Disposal Protocol

A. Solid Waste Disposal (Pure Compound)

For expired shelf stocks, reaction solids, or contaminated weighing papers.[3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.[1][2][3][4] Avoid metal containers due to potential corrosion from amine/phenol interactions over time.[1][2][3]

  • Transfer: Transfer the solid carefully inside a chemical fume hood to avoid dust generation.

  • Labeling: Affix a hazardous waste tag immediately.[1][2][3][8]

    • Constituents: "1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine (100%)"[1][2][3][4]

    • Hazard Checkboxes: Toxic, Irritant.[3]

    • Stream Designation: "Solid Hazardous Waste - Halogenated."

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup. Ensure the container is closed tightly when not in use.[1][2][3][8]

B. Liquid Waste Disposal (Solutions/Mother Liquors)

For reaction mixtures, HPLC effluents, or cleaning solvents containing the compound.[3]

  • Segregation: Ensure the collection carboy is designated for Halogenated Solvents .

    • Critical: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute (>1-2%) often reclassifies the entire mixture as halogenated waste depending on local facility rules.[4] Best Practice: Default to Halogenated Waste to ensure proper incineration.[1][2][3]

  • pH Check: If the solution is aqueous or highly acidic/basic, adjust pH to neutral (pH 6-8) if required by your facility's specific acceptance criteria. However, for organic solvent mixtures, pH adjustment is rarely necessary.[3][4]

  • Incompatibility Check: Do not pour into containers holding strong oxidizers (e.g., Nitric acid waste) or reactive metals.[2][3]

C. Contaminated Debris (Gloves, Syringes, Silica Gel)[4]
  • Sharps: Syringes contaminated with the compound must go into a Biohazard/Sharps container labeled "Chemically Contaminated Sharps."[1][2][3]

  • Dry Debris: Gloves, paper towels, and silica gel columns should be double-bagged in clear polyethylene bags (4-mil thickness) and placed in the Solid Hazardous Waste drum.[1][2][3]

Technical Rationale: The "Why" Behind the Protocol

The Halogen Factor

Standard incineration operates at lower temperatures which can effectively destroy carbon skeletons.[1][2][3] However, halogenated compounds (containing Cl, Br, F) require High-Temperature Incineration (>1100°C) with specific residence times.[2][3][4]

  • Risk: Incomplete combustion of brominated aromatics can yield Polybrominated Dibenzodioxins (PBDDs) and Dibenzofurans (PBDFs) , which are significantly more toxic than the parent compound.[3]

  • Mechanism: The bromine atom stabilizes the radical intermediates during combustion, requiring higher energy to break the C-Br bond and fully oxidize the ring.[3][4]

The Amine-Phenol Interaction

This molecule is a "zwitterion precursor."[1][2][3][4] In waste containers, if mixed with strong acids, the amine protonates.[3][4] If mixed with strong bases, the phenol deprotonates.[2][3]

  • Operational Insight: While not explosive, mixing this with strong acid waste can generate heat.[3] Always add waste slowly to a carboy to monitor for exotherms.[1][2][3]

Visual Decision Logic (Disposal Workflow)

The following diagram illustrates the critical decision points for disposing of this specific compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Silica, Paper) StateCheck->Debris Trace StreamA Stream A: Solid Haz Waste (Halogenated Organic) Solid->StreamA HalogenCheck Is Solvent Halogenated? (DCM, Chloroform) OR Is Solute Conc > 2%? Liquid->HalogenCheck Debris->StreamA StreamB Stream B: Halogenated Solvent Waste (High BTU Incineration) HalogenCheck->StreamB Yes (Default Safe Path) StreamC Stream C: Non-Halogenated Solvent Waste (Only if <1% conc & non-halo solvent) HalogenCheck->StreamC No (Rare Exception) Incineration Final Disposal: High-Temp Incineration w/ Scrubbers StreamA->Incineration StreamB->Incineration StreamC->StreamB Best Practice Override

Figure 1: Waste stream decision tree emphasizing the default routing to Halogenated Waste streams to prevent environmental contamination.

Emergency Procedures (Spill Response)

In the event of a spill of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine:

  • Evacuate & Ventilate: Clear the immediate area.[1][2][3][8]

  • PPE: Don double nitrile gloves , safety goggles, and a lab coat.[3] If powder is airborne, use an N95 or P100 respirator.[2][3]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a waste container.[3]

    • Liquid: Absorb with vermiculite or chemically inert pads .[1][2][3] Do not use combustible materials like sawdust if the solvent is flammable.[1][2][3]

  • Decontamination: Scrub the area with a mild detergent and water.[1][2][3] Collect all wash water as hazardous waste (do not flush).[1][2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][2][3]

  • American Chemical Society (ACS). (2023).[1][2][3] Identifying and Evaluating Hazards in Research Laboratories. [Link][3][4]

  • PubChem. (2023).[1][2][3] Compound Summary for Halogenated Phenolic Derivatives (Analogous Safety Data). National Library of Medicine.[1][2][3] [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine

Operational Context & Hazard Analysis[1][2][3][4][5] Handling 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine requires a specialized risk assessment that goes beyond standard laboratory protocols.[1] This molecule combi...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Context & Hazard Analysis[1][2][3][4][5]

Handling 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine requires a specialized risk assessment that goes beyond standard laboratory protocols.[1] This molecule combines three distinct functional groups, each contributing to a complex hazard profile:

  • Primary Amine (Benzylic): Imparts basicity and corrosivity. Benzylic amines are known sensitizers and can cause severe respiratory irritation and irreversible eye damage [1].

  • Phenolic Moiety (4-Hydroxyphenyl): This is the critical safety vector. Phenols are rapidly absorbed through the skin, acting as systemic toxins that can target the central nervous system (CNS) and kidneys.[2] Unlike simple acids, phenolic burns act as a local anesthetic, meaning exposure may be painless initially, delaying necessary treatment [2].

  • Organobromide: Increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated analogues.

The Core Directive: Treat this compound as a Toxic Corrosive with a high potential for dermal absorption. The primary goal of your PPE strategy is to prevent any dermal contact and minimize inhalation of dust/aerosols.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this substance in quantities >10 mg.

ComponentSpecificationOperational RationaleRegulatory Standard
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, min 6 mil)Phenolic Barrier: Standard latex is permeable to phenols. Double nitrile creates a sacrificial layer; if the outer glove is splashed, it can be stripped immediately without exposing skin.OSHA 29 CFR 1910.138 [3]
Eye Protection Chemical Splash Goggles (Indirect Venting)Corrosive Vapor/Dust: Safety glasses (even with side shields) are insufficient against amine vapors or dusts that can track around lenses.OSHA 29 CFR 1910.133 [4]
Face Protection Face Shield (8-inch min)Splash Defense: Required during solubilization or transfer steps where liquid splash-back is possible. Worn over goggles.ANSI/ISEA Z87.1
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Dust Control: Engineering controls (hood) are the primary defense. Respirators are only for spill cleanup or weighing outside a hood (strongly discouraged).OSHA 29 CFR 1910.134 [5]
Body Defense Lab Coat (Tyvek/Poly-coated) + Chemical ApronAbsorption Block: Cotton coats absorb phenols and hold them against the skin. A chemically resistant apron provides chest/lap protection during bench work.OSHA 29 CFR 1910.132 [6]

Operational Workflow: Step-by-Step Protocol

This protocol utilizes a "Defense in Depth" strategy to ensure multiple failures must occur before exposure happens.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure the Fume Hood is operating at a face velocity of 80–100 fpm.

  • Prepare Decontamination Agent: Because this molecule contains a phenol group, water alone is often ineffective for skin decontamination due to low solubility. Have PEG 300 or PEG 400 (Polyethylene Glycol) readily available in the first aid kit.[1][3] PEG solubilizes phenols and retards absorption [2].

  • Glove Inflation Test: Visually inspect and inflate the outer gloves to check for pinhole defects before donning.

Phase 2: Handling & Synthesis
  • Weighing:

    • Protocol: Weigh inside the fume hood. If the balance is external, use a tare-weighed closed vial method.

    • Static Control: Amine salts can be static-prone. Use an anti-static gun or ionizer to prevent "flying powder" during transfer.

  • Solubilization:

    • Caution: When adding acid (e.g., HCl) to form a salt, or adding base to free the amine, exotherms can vaporize the solvent, carrying the compound with it.

    • Action: Perform additions slowly with the sash lowered to the chin.

  • Reaction Monitoring:

    • Use long-needled syringes for TLC sampling to keep hands outside the plane of the hood sash.

Phase 3: Post-Work & Decontamination[4]
  • Wipe Down: Clean all surfaces with methanol or ethanol (to solubilize the organic residue), followed by a soap-water wash.

  • Doffing Sequence:

    • Remove apron (if used).

    • Remove outer gloves (turn inside out).

    • Remove goggles.

    • Remove inner gloves (avoid touching the exterior).

    • Wash hands with soap and water for 20 seconds immediately.

Visualization: Safety Logic Flow

The following diagram illustrates the "Defense in Depth" logic required for this compound.

SafetyProtocol Risk Risk Assessment: Amine (Corrosive) + Phenol (Toxic) EngControl Engineering Control: Fume Hood (Face Velocity >80 fpm) Risk->EngControl Primary Defense PPE PPE Barrier: Double Nitrile + Goggles + Apron EngControl->PPE Secondary Defense Handling Handling Procedure: Static Control & Closed Transfer PPE->Handling Operational State Handling->Risk Incident/Spill Decon Decontamination: Solvent Wipe + PEG 300 Availability Handling->Decon Post-Process Disposal Disposal: Halogenated Organic Waste Decon->Disposal End of Life

Caption: The "Defense in Depth" workflow prioritizes engineering controls over PPE, ensuring redundancy against exposure.

Disposal & Emergency Response

Waste Management
  • Classification: This material must be segregated as Halogenated Organic Waste due to the bromine atom.

  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) as the phenolic ring can be nitrated exothermically, potentially leading to unstable intermediates.

  • Labeling: Clearly mark waste containers with "Toxic," "Corrosive," and "Contains Phenolic Compounds."

Emergency Exposure Plan[3]
  • Skin Contact:

    • Immediately wipe off excess chemical.

    • Apply PEG 300/400 liberally to the area (if available) or flush with copious water for at least 15 minutes.[3]

    • Seek medical attention immediately; mention "Phenol-derivative exposure."

  • Eye Contact:

    • Flush using an eyewash station for 15 minutes, holding eyelids open.

    • Do not apply neutralizers.

    • Transport to ER immediately (Ophthalmology consult required).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Phenol.[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hand Protection Standard 1910.138. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Eye and Face Protection Standard 1910.133.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard 1910.134. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). General Requirements for PPE 1910.132. Retrieved from [Link]

Sources

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